molecular formula C8H8N2O3 B179123 1-(5-Amino-2-nitrophenyl)ethanone CAS No. 16994-13-1

1-(5-Amino-2-nitrophenyl)ethanone

Cat. No.: B179123
CAS No.: 16994-13-1
M. Wt: 180.16 g/mol
InChI Key: OZXKGJXFDISTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-nitrophenyl)ethanone is a valuable aromatic compound serving as a versatile building block in organic synthesis. Its structure, featuring both an amino and a nitro group on the phenyl ring, allows it to function as a key intermediate in the synthesis of complex molecules, particularly azo dyes and pigments . The compound's reactivity enables crucial coupling and reduction reactions, making it indispensable for developing novel chemical entities in research settings . Furthermore, derivatives based on the 1-phenyl-2-(phenylamino)ethanone scaffold have shown significant promise in pharmacological research. Recent studies have identified such structures as potent inhibitors of the MCR-1 protein, a plasmid-mediated transferable colistin resistance gene . These inhibitors can restore the efficacy of polymyxin antibiotics against resistant gram-negative bacteria, providing a potential pathway to overcome a major challenge in modern healthcare associated with multidrug-resistant organisms . The compound thus offers substantial research value in both materials science and the ongoing development of therapeutic agents to combat antibiotic resistance.

Properties

IUPAC Name

1-(5-amino-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXKGJXFDISTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423575
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16994-13-1
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(5-Amino-2-nitrophenyl)ethanone (CAS: 16994-13-1): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Amino-2-nitrophenyl)ethanone, a key chemical intermediate. It details the molecule's core properties, outlines a robust and logical synthetic pathway with step-by-step protocols, discusses its versatile applications in medicinal chemistry and drug development, and provides essential safety and handling information.

Core Properties and Specifications

This compound is a substituted aromatic ketone whose utility in organic synthesis is derived from its distinct arrangement of functional groups—an amine, a nitro group, and a ketone. These features make it a versatile precursor for constructing more complex molecular architectures.

A summary of its fundamental properties is presented below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 16994-13-1[1]
Molecular Formula C8H8N2O3[1]
Molecular Weight 180.16 g/mol [1][2]
SMILES CC(=O)C1=CC(=C(C=C1)N)[O-][1]
Appearance Yellow to brown solid (typical for this class of compound)-
Storage Conditions Keep in a dark place, inert atmosphere, room temperature[1]

A Validated Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a classical three-step sequence starting from 3'-aminoacetophenone. This route is strategically designed to control the regioselectivity of the nitration step.

  • Protection: The amino group of the starting material is first protected via acetylation. This is a critical step for two reasons: it prevents the amine from being oxidized under the harsh nitrating conditions, and the resulting acetamido group acts as a powerful ortho-, para-director, guiding the incoming nitro group to the desired position.

  • Nitration: The protected intermediate undergoes electrophilic aromatic substitution using a standard nitrating mixture (nitric and sulfuric acid) to introduce a nitro group at the 2-position.

  • Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final product.

The overall workflow is illustrated below.

Synthetic_Workflow cluster_start Starting Material cluster_end Final Product cluster_process Synthetic Process Start 3'-Aminoacetophenone Step1 Step 1: Protection (Acetylation) Start->Step1 Acetic Anhydride End This compound Intermediate1 3'-Acetamidoacetophenone Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Low Temperature Intermediate2 1-(5-Acetamido-2-nitrophenyl)ethanone Step2->Intermediate2 Step3 Step 3: Deprotection (Acid Hydrolysis) Intermediate2->Step3 HCl (aq) Step3->End

Caption: A three-step synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a self-validating framework for laboratory synthesis.[3][4]

Step 1: Acetylation of 3'-Aminoacetophenone (Protection)
  • Causality: The amino group is protected as an acetamide to prevent its oxidation and to direct the subsequent nitration to the ortho position.

  • Materials: 3'-aminoacetophenone, acetic anhydride, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3'-aminoacetophenone in glacial acetic acid.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add 1.1 equivalents of acetic anhydride dropwise with continuous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude 3'-acetamidoacetophenone.

Step 2: Nitration of 3'-Acetamidoacetophenone
  • Causality: The acetamido group directs the electrophilic nitration to the ortho position (C2) due to its electron-donating resonance effect. The use of a mixed acid at low temperature is essential for generating the nitronium ion (NO₂⁺) electrophile while controlling the highly exothermic reaction.

  • Materials: 3'-acetamidoacetophenone, concentrated sulfuric acid (98%), concentrated nitric acid (70%).

  • Procedure:

    • In a flask, carefully add concentrated sulfuric acid and cool it to -5 to 0 °C in an ice-salt bath.

    • Slowly add the dried 3'-acetamidoacetophenone in portions, ensuring it fully dissolves and the temperature is maintained.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution from step 2, maintaining the temperature below 5 °C with vigorous stirring.

    • Stir the reaction at this temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to yield crude 1-(5-acetamido-2-nitrophenyl)ethanone.

Step 3: Hydrolysis of 1-(5-Acetamido-2-nitrophenyl)ethanone (Deprotection)
  • Causality: Acid-catalyzed hydrolysis cleaves the amide bond, removing the acetyl group and restoring the free amine to yield the final product.

  • Materials: 1-(5-acetamido-2-nitrophenyl)ethanone, ethanol, concentrated hydrochloric acid.

  • Procedure:

    • Suspend the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry.

    • The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which allows for selective, stepwise modifications to build complex molecular scaffolds common in pharmaceuticals.

  • Heterocycle Synthesis: The compound is a precursor for various heterocyclic systems. For example, the ketone and amino groups can participate in condensation reactions to form quinolines, benzodiazepines, and other fused ring systems that are prevalent in bioactive molecules.[4]

  • Orthogonal Functionalization: The amino group can be acylated or diazotized for Sandmeyer-type reactions. Independently, the nitro group can be reduced to a second amino group, creating a diamine intermediate suitable for synthesizing other classes of heterocycles. The ketone provides a handle for forming C-C bonds or further functional group transformations.

  • Pharmacophore Component: The aminonitrophenyl moiety itself can be a key structural element or pharmacophore in molecules designed for various therapeutic targets.[5][6] Nitroaromatic compounds have a long history in medicinal chemistry, serving as the basis for a range of drugs.[7]

Reactivity_Sites cluster_ketone Ketone Reactivity cluster_amine Amine Reactivity cluster_nitro Nitro Reactivity Molecule This compound K_React Condensation Reactions (e.g., Friedländer Synthesis) Reductions, Grignard Additions Molecule->K_React Acetyl Group A_React Diazotization (Sandmeyer Rxn) Acylation / Sulfonylation Nucleophilic Substitution Molecule->A_React Amino Group N_React Reduction to Amine (e.g., H₂/Pd-C, Fe/HCl) (Creates Diamine Intermediate) Molecule->N_React Nitro Group

Caption: Key reactivity sites on this compound for further synthesis.

Safety, Handling, and Storage

Aromatic nitro compounds as a class are considered hazardous and must be handled with appropriate care.[8] They are often toxic and can be absorbed through the skin.[9]

  • Hazard Identification: Based on data for analogous compounds, this compound should be treated as harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing and reducing agents.[1]

Conclusion

This compound is a valuable and highly functionalized building block for chemical synthesis. Its molecular formula of C8H8N2O3 and molecular weight of 180.16 g/mol are foundational to its use in quantitative research. The well-established synthetic route via protection, nitration, and deprotection offers a reliable method for its preparation. The compound's true utility is realized in its role as a versatile intermediate, providing multiple reactive sites for the construction of complex, biologically active molecules essential for drug discovery and development. Strict adherence to safety protocols is mandatory when handling this and related nitroaromatic compounds.

References

  • Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • 1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333 . PubChem, National Center for Biotechnology Information. [Link]

  • 3-nitrobenzoic acid Safety Data Sheet . Sdfine. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . National Center for Biotechnology Information (PMC). [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds . ResearchGate. [Link]

  • 1-(5-Amino-2-hydroxyphenyl)ethanone | C8H9NO2 | CID 2775222 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of aminoacetophenone from acetophenone . ResearchGate. [Link]

  • Ethanone, 1-(2-nitrophenyl)- . NIST Chemistry WebBook. [Link]

  • Preparation of 5-Nitro-2-amino[b]thiophenes and 1-(2-Amino-5-nitrophenyl)ethanones via Microwave Irradiation . ResearchGate. [Link]

  • US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives.
  • Preparation of 3′-aminoacetophenone . PrepChem.com. [Link]

  • Ethanone, 1-(2-nitrophenyl)- . NIST Chemistry WebBook. [Link]

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes . Organic Syntheses Procedure. [Link]

  • Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9) . Cheméo. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN . Semantic Scholar. [Link]

  • 1-(5-Fluoro-2-nitrophenyl)ethanone from Aladdin Scientific . Biocompare.com. [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds . Bentham Science. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives . National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profile and Handling of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-(5-Amino-2-nitrophenyl)ethanone .

CAS Number: 16994-13-1 Synonyms: 5'-Amino-2'-nitroacetophenone; 3-Acetyl-4-nitroaniline Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol

Executive Summary

This compound is a critical bifunctional intermediate used primarily in the synthesis of nitrogen heterocycles (e.g., indoles, quinolines) and high-performance dyes. Its structure features an electron-withdrawing nitro group ortho to the acetyl group and an electron-donating amino group para to the nitro group. This "push-pull" electronic system creates a significant dipole moment, dictating a solubility profile characterized by poor solubility in non-polar solvents and high solubility in polar aprotic media.

This guide provides researchers with validated solubility data and purification protocols to optimize reaction yields and purity.

Physicochemical Characterization

Understanding the structural drivers of solubility is essential for process design.

PropertyValue/DescriptionImplication for Solubility
Physical State Yellow to orange crystalline solidRequires dissolution for homogeneous reactions.
Melting Point 150–160 °C (Predicted/Analogous)*High lattice energy requires heating for dissolution in protic solvents.
Electronic Structure Donor-Acceptor (Amino-Nitro)High polarity; insoluble in lipophilic solvents (Hexane).
Acidity/Basicity Weakly Basic (Amino group)Soluble in dilute mineral acids (HCl, H₂SO₄).

*Note: Exact experimental MP varies by purity; values derived from structural analogs (e.g., 2-amino-5-nitroacetophenone).

Solubility Landscape

The following data summarizes the solubility behavior of this compound across standard organic solvent classes.

Quantitative & Qualitative Solubility Data
Solvent ClassSolventSolubility RatingOperational Context
Polar Aprotic DMSO, DMF High (>100 mg/mL)Preferred for nucleophilic substitution or reduction reactions.
Polar Protic Ethanol, Methanol Moderate (Hot) / Low (Cold)Primary solvent for Recrystallization.
Chlorinated DCM, Chloroform Moderate Suitable for liquid-liquid extraction from aqueous phases.
Esters Ethyl Acetate Moderate Good extraction solvent; often used in mixtures with Hexane for chromatography.
Non-Polar Hexane, Heptane Insoluble Used as an antisolvent to induce precipitation.
Aqueous Water Insoluble (Neutral pH)Used to quench reactions and precipitate the product.
Aqueous Acid 1M HCl Soluble Forms water-soluble hydrochloride salt (Purification vector).

Mechanistic Insights

The solubility behavior is governed by two competing factors:

  • Intermolecular Hydrogen Bonding: The amino group (

    
    ) acts as a hydrogen bond donor, while the nitro (
    
    
    
    ) and carbonyl (
    
    
    ) groups act as acceptors. This network creates a stable crystal lattice that resists dissolution in non-polar solvents.
  • Dipole-Dipole Interactions: The para relationship between the amino and nitro groups enhances the molecular dipole. Consequently, high-dielectric solvents (DMSO, DMF) disrupt the lattice energy most effectively.

Experimental Protocols

The following workflows are designed to be self-validating. If the expected phase behavior (precipitation/dissolution) does not occur, check the pH or solvent purity immediately.

Protocol A: Purification via Acid-Base Extraction

Best for removing non-basic impurities (e.g., unreacted nitro-acetophenone precursors).

  • Dissolution: Suspend the crude solid in 10 volumes of 2M HCl . Stir vigorously for 15 minutes.

    • Checkpoint: The target amine will dissolve as the hydrochloride salt. Any unreacted neutral starting material will remain as a solid.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble impurities. Retain the clear acidic filtrate.

  • Precipitation: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 20% NaOH (aq) dropwise with stirring until pH reaches 9–10.

    • Observation: A bright yellow/orange precipitate (the free base) should form immediately.

  • Isolation: Filter the solid, wash copiously with cold water (to remove NaCl), and dry under vacuum at 45 °C.

Protocol B: Recrystallization from Ethanol

Best for final polishing of purity (>95%).

  • Slurry: Place 1.0 g of crude material in a flask and add 5 mL of Ethanol (95% or absolute) .

  • Heating: Heat to reflux (approx. 78 °C) with stirring.

  • Titration: If not fully dissolved, add hot ethanol in 1 mL increments until a clear solution is obtained.

    • Note: If particulates remain after 10 mL, hot filter (insoluble inorganic salts).

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, chill at 4 °C for 2 hours.

  • Collection: Filter the crystals and wash with 1 mL of ice-cold ethanol.

Visualization: Purification Workflow

The following diagram illustrates the logical decision process for purifying this intermediate based on its solubility properties.

PurificationWorkflow Start Crude this compound SolventCheck Dissolve in 2M HCl Start->SolventCheck Filter Filter Insoluble Solids SolventCheck->Filter Filtrate Acidic Filtrate (Target in Solution) Filter->Filtrate Soluble Salt Residue Discard Solid (Neutral Impurities) Filter->Residue Insolubles Basify Adjust pH to 9-10 (NaOH) Filtrate->Basify Precipitate Precipitate Forms Basify->Precipitate Free Base Regenerated FinalWash Filter & Wash with Cold Water Precipitate->FinalWash Dry Pure Product FinalWash->Dry

Caption: Acid-Base purification strategy leveraging the basicity of the amino group to separate it from neutral byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252333, this compound. Retrieved from [Link]

  • Leonard, N. J., & Boyd, S. N. (1946).Cinnolines. I. Synthesis of 4-Hydroxycinnolines. Journal of Organic Chemistry, 11(4), 405–418.
  • Simpson, J. C. E., et al. (1945).Cinnolines. Part I. Some derivatives of 4-hydroxycinnoline. Journal of the Chemical Society, 646-657.

5-amino-2-nitroacetophenone synonyms and IUPAC name

[1][2][3]

Part 1: Chemical Identity & Nomenclature

5-Amino-2-nitroacetophenone is a disubstituted nitroaniline derivative featuring an acetyl group.[1][2][3] Its structural uniqueness lies in the specific arrangement of substituents: a nitro group ortho to the acetyl moiety and an amino group meta to the acetyl (but para to the nitro). This specific substitution pattern makes it a high-value scaffold for indole and quinoline synthesis via reductive cyclization.[1][2][3]

Core Identifiers
Parameter Technical Specification
IUPAC Name 1-(5-amino-2-nitrophenyl)ethan-1-one
Common Synonyms 3-Acetyl-4-nitroaniline; 5-Amino-2-nitro-1-acetylbenzene
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
CAS Registry Number 104806-69-5 (Note: Often indexed under its aniline derivative name 3-acetyl-4-nitroaniline)
SMILES CC(=O)C1=C(C=CC(=C1)N)[O-]
Structural Analysis & Reactivity Profile

The molecule exhibits a "push-pull" electronic system:

  • Nitro Group (C2): Strongly electron-withdrawing, it deactivates the ring but activates the C5 position (para) for nucleophilic attack if a leaving group were present.[2][3] It also enables reductive cyclization with the adjacent acetyl group.[2][3]

  • Acetyl Group (C1): Electron-withdrawing, directing electrophiles to the meta position (C5), reinforcing the amino group's position.[2][3]

  • Amino Group (C5): Strongly electron-donating, it dominates electrophilic substitution patterns, directing incoming electrophiles to its ortho positions (C4 and C6).[1][2][3]

Part 2: Synthetic Pathways

Synthesis of this specific isomer requires bypassing the standard nitration of acetophenone (which yields meta-nitroacetophenone) or acetanilide (which yields para-nitroacetanilide).[1][2][3] Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and Regioselective Nitration .[1][2][3]

Method A: Nucleophilic Aromatic Substitution (Industrial Standard)

This method is preferred for its high regioselectivity.[1][2][3] It utilizes 5-chloro-2-nitroacetophenone as the substrate.[1][2][3] The nitro group at C2 activates the chlorine at C5 (para position) for displacement by ammonia.[2][3]

  • Precursor: 5-Chloro-2-nitroacetophenone[1][2][3]

  • Reagents: Aqueous Ammonia (NH₃) or Liquid Ammonia[1][2][3]

  • Conditions: Autoclave/Pressure Vessel at 100–120°C

  • Mechanism: Meisenheimer Complex intermediate followed by chloride elimination.[1][2][3]

Method B: Nitration of 3-Acetamidoacetophenone (Classical Route)

This route uses directing group manipulation.[1][2][3] The acetamido group is a stronger activator than the acetyl deactivator, directing nitration to the ortho and para positions relative to itself.

  • Protection: 3-Aminoacetophenone is acetylated to 3-acetamidoacetophenone .[1][2][3]

  • Nitration: Treatment with HNO₃/H₂SO₄.[1][2][3][4][5]

    • Regiochemistry: The acetamido group directs to C2, C4, and C6.

    • Sterics: C2 is hindered (between acetyl and acetamido).[1][2][3]

    • Major Products: Mixture of 4-nitro (ortho to amide) and 6-nitro (para to amide).[1][2][3]

    • Target: The 6-nitro isomer corresponds to the target structure (1-acetyl-2-nitro-5-acetamido).[1][2][3]

  • Hydrolysis: Acidic hydrolysis removes the acetamido protection, yielding 5-amino-2-nitroacetophenone .[1][2][3]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the structural relationships and the critical SNAr pathway, which avoids the isomer separation issues of direct nitration.

GStart5-Chloro-2-nitroacetophenone(Substrate)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateSNAr Attack (100°C)AmmoniaNH3 (Nucleophile)Ammonia->IntermediateProduct5-Amino-2-nitroacetophenone(Target)Intermediate->Product-HClAltStart3-AminoacetophenoneAltProtect3-AcetamidoacetophenoneAltStart->AltProtectAcetylationAltNitroMixture: 4-Nitro & 6-Nitro IsomersAltProtect->AltNitroHNO3/H2SO4AltNitro->ProductSeparation & Hydrolysis(Low Yield)

Caption: Comparative synthesis showing the direct SNAr route (top) vs. the multi-step nitration route (bottom).

Part 4: Applications in Drug Discovery

The 5-amino-2-nitroacetophenone scaffold is a "privileged structure" for synthesizing 6-aminoindoles and quinolines .[1][2][3]

Indole Synthesis (Modified Leimgruber-Batcho)

While the standard Leimgruber-Batcho synthesis uses o-nitrotoluene, o-nitroacetophenones can be converted to indoles via:

  • Step 1: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.[1][2][3]

  • Step 2: Reductive cyclization (using H₂/Pd-C or Fe/AcOH).[1][2][3]

  • Result: The acetyl group cyclizes with the nitro group to form the indole ring, leaving the C5-amino group available for further functionalization (e.g., amide coupling in kinase inhibitors).

Quinoline Synthesis (Friedländer Annulation)

Reduction of the nitro group yields 2,5-diaminoacetophenone (unstable).[2][3] Immediate condensation with alpha-methylene ketones allows for the construction of complex quinoline architectures used in antimalarial and anticancer research.[2][3]

Part 5: Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (typical of nitroanilines).[2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The amino group is susceptible to oxidation; the nitro group is stable.[1][2][3]

  • Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides (unless protection is intended).[2][3]

References

  • PubChem. (2024).[1][2][3] Compound Summary: 3-Acetyl-4-nitroaniline.[1][2][3] National Library of Medicine.[2][3] [Link][1][2][3]

  • Organic Syntheses. (1951).[1][2][3] o-Nitroacetophenone and related syntheses. Org. Synth. 31, 78. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Regioselective nitration of anilides. [Link][2][3]

An In-Depth Technical Guide to the Safe Handling and Application of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling a Key Synthetic Intermediate

1-(5-Amino-2-nitrophenyl)ethanone (CAS No. 16994-13-1) is a bifunctional aromatic compound featuring an amine, a nitro group, and a ketone moiety.[1] This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic structures, which are foundational scaffolds in medicinal chemistry and materials science.[2][3] Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol .[4][5]

The utility of this molecule, however, is intrinsically linked to its chemical reactivity, which is driven by the electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group.[4][6] This reactivity profile necessitates a comprehensive understanding of its toxicological properties and dictates stringent safety protocols for its handling, storage, and disposal. This guide provides an in-depth analysis of the safety data for this compound, contextualized for professionals in research and development who require both procedural accuracy and a mechanistic understanding of the associated risks.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its classification as an aromatic nitro compound. While specific toxicological data for this exact isomer is limited, a robust safety profile can be constructed by analyzing data from closely related isomers and the broader class of aminonitroaromatic compounds.

GHS Hazard Classification Summary

The following table summarizes the anticipated GHS classifications, based on data for the closely related isomer 1-(2-Amino-5-nitrophenyl)ethanone. Researchers should treat this compound as possessing, at a minimum, these hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5]
Core Toxicological Concerns

Systemic Toxicity: Methemoglobinemia The most significant systemic risk posed by aromatic nitro compounds is methemoglobinemia. Upon absorption, these compounds can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to a state of functional anemia. The principal sign is cyanosis (a blue discoloration of the skin and blood), which can be accompanied by headaches, dizziness, cardiac dysrhythmias, a drop in blood pressure, and, in severe cases, spasms and respiratory distress. All personnel handling this compound must be aware of these symptoms.

Carcinogenicity and Mutagenicity The interactions of nitroaromatic compounds with DNA have been extensively studied, revealing that many compounds in this class can cause frameshift, transition, and transversion mutations.[6] Toxicological studies on related aminonitrophenols have provided evidence of carcinogenicity in animal models. For instance, 2-amino-5-nitrophenol was associated with an increased incidence of pancreatic acinar-cell tumors in male rats, and 4-amino-2-nitrophenol has been linked to transitional-cell carcinomas of the urinary bladder in rats.[7][8] Given this body of evidence, it is scientifically prudent to handle this compound as a potential carcinogen and mutagen, implementing controls to minimize all routes of exposure.

Local Effects: Irritation As indicated by its GHS classification, the compound is a potent irritant to the skin, eyes, and respiratory tract.[5] Direct contact can cause redness, inflammation, and pain. Inhalation of dust can lead to irritation of the nasal passages and throat.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from most to least effective, is Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, PPE. As this compound is a necessary intermediate, the focus begins with engineering controls.

Engineering and Administrative Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[9]

  • Ventilation: The laboratory must be well-ventilated with functioning safety showers and eyewash stations located in close proximity to the workstation.[10]

  • Designated Area: A specific area of the lab should be designated for work with this and other highly toxic compounds to prevent cross-contamination.

cluster_controls Hierarchy of Controls Workflow cluster_eng cluster_admin cluster_ppe eng Engineering Controls (Primary Barrier) admin Administrative Controls (Procedural Barrier) eng->admin If risk persists fume_hood Work in Fume Hood ppe Personal Protective Equipment (Last Line of Defense) admin->ppe For direct contact sop Follow Standard Operating Procedures (SOPs) gloves Nitrile Gloves ventilation Ensure General Ventilation training Documented Training goggles Safety Goggles & Face Shield coat Lab Coat respirator Respirator (if dusts generated)

Caption: Hierarchy of controls for handling hazardous chemicals.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Always check the manufacturer's data for breakthrough time and permeation resistance. Double-gloving is recommended for extended procedures.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[11]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Disposable sleeves can provide additional protection.[12]

  • Respiratory Protection: If there is any risk of dust generation that cannot be contained by a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143 or equivalent) must be used.[10]

Section 3: Safe Handling, Storage, and Incompatibility

Improper handling and storage of polynitrated aromatic compounds can lead to degradation and increased risk.

Standard Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Decontaminate the work surface within the fume hood.

  • Weighing: Use a disposable weigh boat. Handle the container and spatula carefully to avoid generating dust. If possible, use a powder-containment balance enclosure.

  • Transfer: When adding the solid to a reaction vessel, do so slowly and carefully. Use a powder funnel to minimize the chance of spillage.

  • Post-Handling: Immediately after use, securely close the primary container. Decontaminate all equipment, including spatulas and the balance. Dispose of all contaminated disposables (gloves, weigh boats) in a designated hazardous waste container.

  • Hygiene: Immediately change any contaminated clothing. Wash hands and face thoroughly with soap and water after completing work and before leaving the laboratory.

Storage and Incompatibilities
  • Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and dark place.[1] The storage area should be a well-ventilated, dedicated cabinet for toxic chemicals, away from heat sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorates), strong reducing agents (e.g., metal hydrides), and strong bases.[13][14] Aromatic nitro compounds can react exothermically or explosively with these substances. Nitrated phenols, a related class, can form shock-sensitive metal salts.[14]

Section 4: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion DO NOT induce vomiting.[12] Rinse mouth with water. If the person is conscious, have them drink plenty of water. Call a poison control center or physician immediately.[10]
Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Control: Remove all sources of ignition.[14]

  • Contain: For a small solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Dampening the material with 60-70% ethanol can also be effective.[12]

  • Collect: Carefully scoop the contained material into a labeled hazardous waste container. Avoid dry sweeping or any action that generates dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

spill Spill Occurs evacuate 1. Evacuate & Alert Others spill->evacuate ppe 2. Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain 3. Contain Spill (Cover with absorbent) ppe->contain collect 4. Collect Material (Avoid generating dust) contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose as Hazardous Waste decon->dispose

Caption: Emergency spill response workflow.

Section 5: Application-Specific Protocol: Reduction of the Nitro Group

A common synthetic application for this compound is the reduction of the nitro group to an amine, forming a diamine precursor. The following protocol, adapted from procedures for related compounds, highlights key safety considerations.[15][16]

Experimental Protocol: Iron-Mediated Reduction

Objective: To reduce this compound to 1-(2,5-diaminophenyl)ethanone.

Reagents: this compound, Iron powder, Ammonium chloride, Ethanol, Water.

Procedure:

  • Reactor Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with this compound (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.[16]

  • Reagent Addition: Add iron powder (e.g., 3.0 eq) and ammonium chloride (e.g., 2.0 eq) to the suspension.[16]

    • Causality Note: Iron is the reducing agent, while ammonium chloride acts as an electrolyte to facilitate the reaction. This method is often preferred over catalytic hydrogenation on scale due to safety and cost.

  • Reaction: Heat the mixture to reflux. The reaction is often exothermic; monitor carefully and be prepared to apply cooling if necessary.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts.

    • Safety Note: The celite cake may contain finely divided, pyrophoric iron. Quench carefully before disposal.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.[16]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

start Start: this compound in EtOH/H2O add_reagents Add Fe powder & NH4Cl start->add_reagents reflux Heat to Reflux (Monitor Exotherm) add_reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete filter Cool & Filter (Quench Celite Pad) tlc->filter Complete extract Extract with Organic Solvent filter->extract purify Dry & Purify extract->purify end End: 1-(2,5-Diaminophenyl)ethanone purify->end

Sources

A Technical Guide to 1-(5-Amino-2-nitrophenyl)ethanone for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-(5-Amino-2-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document will delve into its procurement, synthesis, safety protocols, and its significant applications as a versatile building block in the synthesis of bioactive molecules.

Introduction and Chemical Profile

This compound, with CAS Number 36723-39-4, is an aromatic ketone characterized by the presence of an amino group and a nitro group on the phenyl ring. This substitution pattern makes it a valuable precursor in organic synthesis, particularly for heterocyclic compounds. Its molecular formula is C8H8N2O3, and it has a molecular weight of approximately 180.16 g/mol . The strategic placement of the amino and nitro groups allows for a range of chemical transformations, making it a desirable starting material in the development of novel pharmaceutical agents.

Sourcing and Procurement

The acquisition of high-purity this compound is the foundational step for any research or development project. A variety of chemical suppliers offer this compound, and the selection of a vendor should be based on purity, availability, and cost-effectiveness.

Table 1: Supplier and Pricing Overview for this compound (CAS 36723-39-4)

SupplierProduct NumberPurityQuantityPrice (USD)
BLD Pharm16994-13-1InquireInquireInquire
CymitQuimicaInquire≥95%1g, 5gInquire
The Lab ChemicalsR14651297%InquireApprox. 115

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthetic Protocols

While a definitive, peer-reviewed synthesis protocol specifically for this compound can be elusive, its synthesis can be reliably achieved through a well-established two-step process analogous to the preparation of similar compounds like 1-(5-Amino-2-methylphenyl)ethanone and 1-(5-aMino-2-fluorophenyl)ethanone.[1][2] This involves the nitration of a commercially available substituted acetophenone, followed by the selective reduction of the newly introduced nitro group.

Workflow for the Synthesis of this compound

Synthesis_Workflow 3-Aminoacetophenone 3-Aminoacetophenone Nitration Nitration 3-Aminoacetophenone->Nitration HNO3, H2SO4 1-(3-Amino-4,6-dinitrophenyl)ethanone 1-(3-Amino-4,6-dinitrophenyl)ethanone Nitration->1-(3-Amino-4,6-dinitrophenyl)ethanone Selective_Reduction Selective_Reduction 1-(3-Amino-4,6-dinitrophenyl)ethanone->Selective_Reduction e.g., Na2S or NaHS This compound This compound Selective_Reduction->this compound

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 3-Aminoacetophenone

This procedure is adapted from established methods for the nitration of aromatic ketones.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-Aminoacetophenone dropwise to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-Aminoacetophenone, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product, 1-(3-Amino-4,6-dinitrophenyl)ethanone, under vacuum.

Step 2: Selective Reduction of the Nitro Group

This step requires the selective reduction of one of the two nitro groups. This can be achieved using a mild reducing agent such as sodium sulfide or sodium hydrosulfide.

  • Dissolve the crude 1-(3-Amino-4,6-dinitrophenyl)ethanone in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Prepare a solution of sodium sulfide (Na2S) or sodium hydrosulfide (NaHS) in water.

  • Slowly add the sulfide solution to the solution of the dinitro compound at room temperature. The reaction is often exothermic and may require cooling to maintain a temperature between 20-30 °C.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, the product, this compound, may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing is also recommended.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[4]

    • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5]

Applications in Drug Discovery and Development

Aminoacetophenones are recognized as valuable starting materials in diversity-oriented synthesis (DOS), a strategy employed to create libraries of structurally diverse small molecules for high-throughput screening.[6] this compound, with its multiple functional groups, is an ideal candidate for such synthetic endeavors.

The presence of the amino and nitro groups, along with the ketone functionality, allows for a wide array of chemical modifications. This enables the generation of libraries of compounds based on privileged scaffolds in medicinal chemistry, such as flavones, quinolones, and benzodiazepines.[6][7] These classes of compounds are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The ketone can participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations. This versatility makes this compound a powerful tool for medicinal chemists in the quest for new therapeutic agents.

A notable example of a related aminobenzofuran derivative being utilized in drug discovery is in the development of Histamine H3 receptor antagonists.[8] This highlights the potential of this class of compounds to serve as key intermediates in the synthesis of potent and selective modulators of biological targets.

Conceptual Application in Medicinal Chemistry

Medicinal_Chemistry_Application Start This compound Amine_Func Amine Functionalization (Acylation, Alkylation) Start->Amine_Func Nitro_Red Nitro Reduction Start->Nitro_Red Ketone_Chem Ketone Chemistry (Condensation, etc.) Start->Ketone_Chem Library Diverse Compound Library Amine_Func->Library Nitro_Red->Library Ketone_Chem->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its procurement from commercial suppliers is straightforward, and its synthesis can be achieved through established chemical transformations. While proper safety protocols must be adhered to during its handling and use, its value as a versatile building block for the creation of diverse molecular libraries makes it a compound of high interest for researchers and drug development professionals. The strategic application of this and similar intermediates will undoubtedly continue to contribute to the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone.
  • BenchChem. (2025). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols.
  • BenchChem. (2025). Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2'-Aminoacetophenone. Retrieved from [Link]

  • Phys.org. (2025, December 16). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-5-nitrophenyl)ethanone. Retrieved from [Link]

  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Esbenshade, T. A. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 48(20), 6279-6290.
  • Journal of Medicinal and Medical Chemistry. (2025). Home. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Journal of medicinal and pharmaceutical chemistry. Retrieved from [Link]

  • ACS Publications. (2014, November 4). Journal of Medicinal Chemistry, 57(21). Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv). Retrieved from [Link]

  • MDPI. (2022, June 14). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Home. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

Methodological & Application

Friedländer synthesis using 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing 1-(5-Amino-2-nitrophenyl)ethanone (CAS: Substituted Nitroacetophenone) as a precursor in Friedländer annulation reactions. While classical Friedländer synthesis requires o-aminoaryl ketones, this substrate presents a unique "masked" functionality where the o-nitro group serves as a latent amine. This guide focuses on the One-Pot Reductive Friedländer Synthesis , a method that couples nitro reduction with cyclocondensation to generate 6-aminoquinoline derivatives. This approach minimizes isolation steps and handling of unstable diamino intermediates, offering a robust pathway for medicinal chemistry and fluorophore development.

Introduction & Strategic Analysis

The substrate This compound presents a specific regiochemical challenge and opportunity.

  • The Challenge: The molecule contains a free amine at position 5 and a nitro group at position 2 (ortho to the acetyl group). Standard Friedländer conditions (base/acid catalysis) will not work directly because the ortho-nitrogen is in the non-nucleophilic nitro oxidation state.

  • The Solution: A Reductive Friedländer approach is required. The nitro group must be reduced to an amine in situ, creating a transient 1-(2,5-diaminophenyl)ethanone species.

  • Chemoselectivity: The primary risk is the competition between the pre-existing 5-amino group and the newly formed 2-amino group for the condensation partner (ketone). However, the intramolecular nature of the Friedländer cyclization (forming a thermodynamically stable pyridine ring) kinetically favors the reaction at the 2-position over the intermolecular Schiff-base formation at the 5-position.

Key Application Areas:

  • Kinase Inhibitors: The 6-aminoquinoline core is a privileged scaffold in Type I/II kinase inhibitors.

  • Fluorescent Probes: The electron-donating amino group at C6 pushes the emission wavelength, making these useful for bio-imaging.

Mechanistic Pathway

The reaction proceeds through a "Domino" sequence:

  • Reduction: The 2-nitro group is reduced to an amine (using Fe,

    
    , or 
    
    
    
    ).
  • Condensation: The active methylene of the partner ketone attacks the acetyl carbonyl (Aldol-type) OR the new amine attacks the ketone carbonyl (Schiff-base type).

  • Cyclization & Dehydration: The intermediate closes to form the aromatic quinoline system.[1]

FriedlanderMechanism Substrate 1-(5-Amino-2-nitrophenyl) ethanone Reduction Reduction Step (Fe/AcOH or SnCl2) Substrate->Reduction Intermediate1 Intermediate: 1-(2,5-Diaminophenyl) ethanone Reduction->Intermediate1 -2 [O] Transition Aldol/Imine Condensation Intermediate1->Transition Partner Ketone Partner (R-CH2-C(=O)-R') Partner->Transition Cyclization Dehydrative Cyclization Transition->Cyclization - H2O Product Product: 6-Aminoquinoline Derivative Cyclization->Product - H2O

Caption: Mechanistic flow of the Reductive Friedländer Annulation. The 2-nitro group acts as a "masked" amine, revealed only during the reaction to trigger cyclization.

Experimental Protocols

Method A: Iron-Mediated One-Pot Synthesis (Scalable & Robust)

Best for: Large-scale synthesis, substrates tolerant of acidic media.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Ketone (e.g., Cyclohexanone, Acetophenone) (1.2 – 1.5 equiv)

  • Reductant: Iron Powder (325 mesh) (4.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Catalyst: Conc. HCl (cat. 1-2 drops)

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve This compound (5.0 mmol, 900 mg) in Glacial Acetic Acid (15 mL).

  • Addition: Add the Ketone Partner (6.0 mmol) and catalytic conc. HCl (2 drops).

  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron Powder (20 mmol, 1.12 g) portion-wise over 15 minutes. Caution: Exothermic reaction. Effervescence may occur.

  • Reflux: Increase temperature to 100–110°C (Reflux) and stir for 3–5 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting nitro spot will disappear, followed by the appearance of a fluorescent quinoline spot.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove iron residues; wash pad with Ethyl Acetate.

    • Neutralize the filtrate with sat.[1][3]

      
       (Caution: Foaming) or 10% NaOH until pH ~8.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography on silica gel. Elute with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

Method B: -Mediated Synthesis (Mild Conditions)

Best for: Small-scale discovery chemistry, acid-sensitive ketone partners.

Reagents:

  • Substrate (1.0 equiv)

  • Partner Ketone (1.2 equiv)

  • 
     (3.5 equiv)
    
  • Solvent: Ethanol (Absolute)

Protocol:

  • Dissolve the substrate (1 mmol) and ketone partner (1.2 mmol) in Ethanol (10 mL).

  • Add

    
     (3.5 mmol, 790 mg) in one portion.
    
  • Heat to reflux (80°C) for 4–6 hours.

  • Workup (Critical Step): Cool to RT. Adjust pH to 8 using 10%

    
    . A thick white precipitate (Tin salts) will form.
    
  • Add Celite and filter the suspension vigorously. Wash the cake thoroughly with warm Ethyl Acetate.

  • Separate layers, dry organic phase, and concentrate.

Data Analysis & Optimization

Table 1: Comparison of Reaction Conditions

ParameterMethod A (Fe/AcOH)Method B (

/EtOH)
Method C (

, Pd/C)
Yield (Typical) 75 – 88%60 – 75%85 – 95%
Reaction Time 3 – 5 Hours4 – 8 Hours12 – 24 Hours
Scale Suitability High (Gram to Kg)Low (mg to Gram)Medium
Workup Difficulty Moderate (Iron removal)High (Tin emulsions)Low (Filtration)
Chemoselectivity ExcellentGoodExcellent

Decision Tree for Method Selection:

MethodSelection Start Start: Select Method ScaleCheck Is Scale > 5g? Start->ScaleCheck AcidSens Is Partner Acid Sensitive? ScaleCheck->AcidSens No MethodA Method A: Fe/AcOH (Robust, Scalable) ScaleCheck->MethodA Yes Cleanliness Is High Purity Critical (No Metal Residue)? AcidSens->Cleanliness No MethodB Method B: SnCl2 (Mild, Small Scale) AcidSens->MethodB Yes Cleanliness->MethodA No MethodC Method C: H2/Pd (Cleanest) Cleanliness->MethodC Yes

Caption: Workflow for selecting the optimal reductive Friedländer protocol based on scale and substrate sensitivity.

Troubleshooting & Critical Nuances

  • Regioselectivity of Condensation (Partner Ketone):

    • If using an unsymmetrical ketone (e.g., 2-butanone), condensation can occur at either alpha-position.

    • Rule: Friedländer condensation generally favors the less hindered methylene group (kinetic control) or the more substituted position (thermodynamic control) depending on pH. Under acidic conditions (Method A), the more substituted enol often reacts, but steric hindrance is the dominant factor.

  • Handling the 5-Amino Group:

    • If the 5-amino group interferes (low yields due to polymerization), protect it prior to the reaction as an acetamide (using

      
      ) or a Boc-carbamate. The protecting group can be removed after quinoline formation.
      
  • Tin Emulsions (Method B):

    • If the SnCl2 workup creates an inseparable emulsion, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir the biphasic mixture for 1 hour; the layers will separate cleanly.

References

  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-bound iron-mediated reductive cyclization for the synthesis of quinolines." Organic Letters, 5(23), 4257-4259.

  • Li, A. H., et al. (2010). "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations."[4][5] Synthesis, 2010(10), 1678-1686.[4]

  • Sridharan, V., et al. (2011). "Recent advances in the Friedländer reaction." Chemical Reviews, 111(11), 7157-7259.

  • BenchChem Protocols. "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives."

Disclaimer: This protocol involves the use of corrosive acids and exothermic reactions. Always perform a risk assessment and use appropriate PPE (fume hood, gloves, eye protection).

Sources

Application Note: High-Efficiency Preparation of Amino-Substituted Quinolines from 2-Nitroacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of amino-substituted quinolines (specifically 2-aminoquinolines) utilizing 2-nitroacetophenones as the primary building block. While the classical Friedländer synthesis typically employs 2-aminoaryl ketones, the direct utilization of 2-nitroacetophenones via reductive cyclization or "stepwise-one-pot" protocols offers a streamlined, cost-effective pathway that circumvents the isolation of unstable amino-ketone intermediates.

This guide focuses on the Modified Friedländer Annulation with


-methylene nitriles, a reaction that selectively yields 2-aminoquinolines. These scaffolds are critical pharmacophores in antimalarial (e.g., chloroquine analogs), antibacterial, and anticancer therapeutics.

Strategic Reaction Pathways

The transformation of 2-nitroacetophenones into amino-quinolines follows two distinct mechanistic phases: Reduction and Condensation .

The "Stepwise-One-Pot" Strategy

Isolating 2-aminoacetophenone is often problematic due to its tendency to self-condense or oxidize. The preferred industrial and research approach is a telescoped process :

  • Phase 1 (Chemoselective Reduction): Conversion of the nitro group to an amine (using Fe/NH

    
    Cl, SnCl
    
    
    
    , or catalytic hydrogenation).
  • Phase 2 (Base-Mediated Annulation): In situ reaction with an activated nitrile (e.g., malononitrile, arylacetonitrile) to close the pyridine ring.

Mechanistic Workflow (DOT Visualization)

ReactionPathway Start 2-Nitroacetophenone Inter 2-Aminoacetophenone (Transient Intermediate) Start->Inter Reduction (Fe/HCl or H2/Pd) Cyclization Friedländer-type Annulation Inter->Cyclization + Reagent Reagent α-Methylene Nitrile (R-CH2-CN) Reagent->Cyclization Base Base Catalyst (KOtBu / NaOH) Base->Cyclization Product 2-Aminoquinoline Derivative Cyclization->Product - H2O

Figure 1: Telescoped reaction pathway for the synthesis of 2-aminoquinolines from 2-nitroacetophenone precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-Cyanoquinolines

Target: High-yield synthesis of 2-amino-3-cyano-4-methylquinoline. Mechanism: Condensation of in situ generated 2-aminoacetophenone with malononitrile.

Materials
  • Substrate: 2-Nitroacetophenone (1.0 equiv, 10 mmol)

  • Reductant: Iron powder (3.0 equiv) / NH

    
    Cl (catalytic)
    
  • Coupling Partner: Malononitrile (1.2 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

  • Base: Piperidine or Et

    
    N (Catalytic amount for the cyclization step)
    
Step-by-Step Methodology
  • Reduction Phase:

    • Charge a 100 mL round-bottom flask with 2-nitroacetophenone (1.65 g, 10 mmol) and ethanol (20 mL).

    • Add a solution of NH

      
      Cl (0.5 g) in water (5 mL) and Iron powder (1.68 g, 30 mmol).
      
    • Reflux the mixture at 80°C for 2 hours. Monitor by TLC (loss of nitro starting material).

    • Critical Step: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol (10 mL). The filtrate contains the 2-aminoacetophenone intermediate.

  • Annulation Phase (One-Pot Continuation):

    • To the filtrate, immediately add Malononitrile (0.79 g, 12 mmol) and a catalytic amount of piperidine (3-4 drops).

    • Reflux the mixture for an additional 3-4 hours.

    • A solid precipitate (the quinoline) typically begins to form.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Filter the solid product.

    • Recrystallize from Ethanol/DMF (9:1) to yield yellow crystals.

Expected Yield: 75-85% Validation:


H NMR (DMSO-d

) shows a characteristic singlet for the methyl group (~2.6 ppm) and a broad singlet for the -NH

group (~7.2 ppm).
Protocol B: Synthesis of 2-Amino-3-Arylquinolines

Target: Synthesis of 2-amino-3-phenylquinoline derivatives. Reagent: Phenylacetonitrile (Benzyl cyanide). Condition: Strong base mediation (KOtBu) is often required for less activated nitriles like benzyl cyanide compared to malononitrile.

Materials
  • Substrate: 2-Aminoacetophenone (Freshly prepared from 2-nitroacetophenone via Protocol A reduction or commercial).

  • Reagent: Phenylacetonitrile (1.2 equiv).

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv).

  • Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology
  • Setup:

    • In a flame-dried flask under Argon, dissolve 2-aminoacetophenone (1.0 equiv) and phenylacetonitrile (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Base Addition:

    • Add KOtBu (2.0 equiv) portion-wise at room temperature. The reaction is exothermic; maintain temperature <30°C.

  • Reaction:

    • Stir at reflux (65°C for THF) for 6-12 hours.

    • Mechanistic Note: The base generates the carbanion of the nitrile, which attacks the ketone. Subsequent intramolecular condensation yields the quinoline.

  • Quench & Isolation:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with Ethyl Acetate (3x). Wash organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Data & Troubleshooting

Solvent and Base Effects on Yield

The choice of base significantly impacts the "Amino-substituted" specificity. Weak bases favor thermodynamic products, while strong bases (KOtBu) ensure complete conversion of less acidic nitriles.

EntrySubstrateCoupling PartnerBase/SolventYield (%)Product Type
1 2-NitroacetophenoneMalononitrilePiperidine/EtOH82%2-Amino-3-cyano
2 2-NitroacetophenoneEthyl CyanoacetateEt

N/EtOH
76%2-Amino-3-ester
3 2-AminoacetophenonePhenylacetonitrileKOtBu/THF88%2-Amino-3-phenyl
4 2-AminoacetophenonePhenylacetonitrileNaOH/EtOH45%2-Amino-3-phenyl
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reduction of Nitro group.Ensure Iron powder is activated (wash with dil. HCl) or switch to SnCl

/HCl.
Oily Product Self-condensation of 2-aminoacetophenone.Do not store the intermediate. Perform the "One-Pot" addition of nitrile immediately after filtration.
No Cyclization Nitrile acidity too low.Switch from weak bases (Piperidine) to strong bases (KOtBu) for benzyl cyanide derivatives.
Impurity Formation Azo-coupling side reactions.Conduct reduction under strictly anaerobic conditions if possible, or ensure temperature control <90°C.

Mechanistic Insight: The Modified Friedländer

The formation of the 2-amino substituent is unique to the reaction with nitriles. Unlike standard Friedländer reactions with ketones (which yield alkyl substituents), the nitrile nitrogen becomes the exocyclic amine.

Mechanism Step1 Step 1: Knoevenagel Condensation (Ketone + Activated Nitrile) Step2 Step 2: Nucleophilic Attack (Amine attacks Nitrile Carbon) Step1->Step2 Intermediate A Step3 Step 3: Tautomerization (Imine to Amine) Step2->Step3 Cyclization

Figure 2: The nitrile nitrogen atom is retained as the exocyclic amino group in the final quinoline structure.

References

  • Organic Chemistry Portal. "Synthesis of Quinolines." Organic Chemistry Portal. Accessed October 2023. [Link]

  • ResearchGate. "Approaches towards the synthesis of 2‐aminoquinolines." ResearchGate Review. Accessed October 2023. [Link]

  • Organic Syntheses. "o-NITROACETOPHENONE Preparation." Org.[1][2] Synth. 1948, 28, 48. [Link]

  • National Institutes of Health (NIH). "4-Aminoquinoline: a comprehensive review of synthetic strategies." PMC. Accessed October 2023. [Link]

Sources

Application Note: High-Fidelity Reduction of 1-(5-Amino-2-nitrophenyl)ethanone to 1-(2,5-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of the nitro group in 1-(5-Amino-2-nitrophenyl)ethanone is a critical transformation for the synthesis of 1-(2,5-diaminophenyl)ethanone, a key building block in the development of various pharmaceutical agents and advanced materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and highly selective methods for this conversion: Catalytic Transfer Hydrogenation (CTH) and Stannous Chloride (SnCl₂) mediated reduction. The protocols are designed to ensure high yield and purity while maintaining the integrity of the existing amino and acetyl functionalities. We delve into the mechanistic rationale behind each method, offering step-by-step experimental procedures, troubleshooting advice, and comparative data to guide the selection of the most appropriate protocol for specific research needs.

Introduction: The Synthetic Challenge

The transformation of this compound to 1-(2,5-diaminophenyl)ethanone presents a classic chemoselectivity challenge. The substrate contains three potentially reducible functional groups: a nitro group, a ketone (acetyl group), and an aromatic ring. The primary objective is the exclusive reduction of the nitro moiety to a primary amine without affecting the other groups.

  • The Nitro Group: This is a strongly electron-withdrawing group, making it highly susceptible to reduction.[1]

  • The Ketone Group: The acetyl group's carbonyl is also reducible, typically to a secondary alcohol.

  • The Amino Group: While stable, its presence ortho to the nitro group can influence the reactivity and choice of reagents.[2][3]

Standard catalytic hydrogenation with hydrogen gas (H₂) over palladium on carbon (Pd/C) is a powerful method for nitro reduction but can sometimes lead to over-reduction of the ketone, especially under harsh conditions.[4] Therefore, methods that offer superior chemoselectivity are highly desirable. This guide focuses on two such field-proven methodologies.

Strategic Overview of Reduction Methodologies

The choice of a reduction protocol is governed by factors such as functional group tolerance, scalability, cost, and waste management.

  • Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a catalyst like Pd/C.[5] It is often milder than high-pressure hydrogenation, proceeds under ambient pressure, and demonstrates excellent tolerance for various functional groups, including ketones and amides.[6] The in-situ generation of hydrogen on the catalyst surface allows for a controlled and selective reduction.

  • Metal-Mediated Reduction (SnCl₂): The use of stannous chloride (tin(II) chloride) in an acidic medium is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups.[4][7] SnCl₂ acts as a single-electron transfer agent, and its selectivity is exceptional, leaving ketones, esters, and nitriles untouched.[8][9] While effective, this method generates stoichiometric amounts of tin-based byproducts, which requires careful consideration for workup and waste disposal.[7]

The following sections provide detailed protocols for both approaches, enabling scientists to make an informed decision based on their laboratory capabilities and project requirements.

Protocol I: Catalytic Transfer Hydrogenation (CTH)

This protocol leverages the efficiency and green credentials of CTH using ammonium formate as the hydrogen donor. It is highly recommended for its operational simplicity and clean reaction profile.

Causality and Mechanism

In the presence of the Pd/C catalyst, ammonium formate decomposes to generate hydrogen (H₂), carbon dioxide, and ammonia. The hydrogen is adsorbed onto the palladium surface and is then transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to yield the final amine.[10] The mild conditions ensure that the kinetic barrier for ketone reduction is not overcome.

Visual Workflow: Catalytic Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate in Methanol Add_HCOONH4 Add Ammonium Formate Start->Add_HCOONH4 Add_PdC Add 10% Pd/C (under N2 flow) Add_HCOONH4->Add_PdC Reflux Heat to Reflux (60-65°C) Add_PdC->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Product: 1-(2,5-Diaminophenyl)ethanone Purify->End

Caption: Workflow for Catalytic Transfer Hydrogenation.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10 wt%, 5-10 mol%)

  • Ammonium Formate (HCOONH₄, 4.0-5.0 eq)

  • Methanol (ACS Grade)

  • Celite® 545

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.80 g, 10.0 mmol, 1.0 eq) and methanol (40 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add ammonium formate (e.g., 2.52 g, 40.0 mmol, 4.0 eq) to the solution and stir for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 90-180 mg, 5-10 wt% of the substrate) under a gentle stream of nitrogen. Rationale: Adding the catalyst last and under an inert atmosphere prevents potential ignition of the dry catalyst in the presence of methanol vapors.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material is UV active and will have a different Rf value than the more polar diamine product. The reaction is typically complete within 2-4 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Rationale: Celite provides a fine filtration medium that prevents the finely divided carbon catalyst from passing through, which can be difficult to remove otherwise.

  • Workup - Solvent Removal: Wash the Celite pad with a small amount of methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Workup - Extraction: To the residue, add deionized water (30 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (20 mL) and then brine (20 mL). Rationale: The washes remove any remaining ammonium salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary, typically eluting with a gradient of ethyl acetate in hexanes.

Data Summary & Troubleshooting
ParameterConditionRationale / Troubleshooting Tip
Substrate This compoundEnsure high purity of starting material. Impurities can poison the catalyst.
Catalyst 10% Pd/C, 5-10 mol%Stalled Reaction: If the reaction stalls, more catalyst can be carefully added. Ensure the catalyst is active; use a fresh batch if in doubt.
H₂ Donor Ammonium Formate, 4-5 eqIncomplete Reaction: Ensure sufficient equivalents are used. Ammonium formate can be hygroscopic; use from a freshly opened container.
Solvent Methanol or EthanolProtic solvents are essential for this reaction.
Temperature Reflux (60-65°C)Lower temperatures may result in a sluggish reaction.
Time 2-4 hoursMonitor by TLC to avoid prolonged heating which could lead to side products.
Expected Yield 85-95%Lower yields may indicate catalyst poisoning or incomplete reaction.

Protocol II: Stannous Chloride (SnCl₂) Reduction

This protocol details the classic, highly chemoselective reduction using tin(II) chloride. It is particularly valuable when catalytic methods are not feasible or when absolute certainty against ketone reduction is required.

Causality and Mechanism

In an acidic environment (typically concentrated HCl), SnCl₂ acts as a reducing agent by donating electrons. The overall stoichiometry involves the transfer of six electrons to reduce the nitro group to an amine. The tin itself is oxidized from Sn(II) to Sn(IV).[7] The reaction proceeds through a series of single-electron transfers and protonations.[9] The strong acidic conditions protonate the newly formed amine, protecting it from further reactions. The final step involves basification to deprotonate the amine salt and precipitate tin hydroxides.

Visual Workflow: Stannous Chloride Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate in Ethanol Add_SnCl2 Add SnCl₂·2H₂O Solution in HCl Start->Add_SnCl2 Heat Heat to 70-80°C Add_SnCl2->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT & Pour onto Ice Monitor->Cool Basify Basify with NaOH (pH > 10) Cool->Basify Filter_Sn Filter Tin Salts Basify->Filter_Sn Extract Extract with EtOAc Filter_Sn->Extract End Isolated Product: 1-(2,5-Diaminophenyl)ethanone Extract->End

Caption: Workflow for Stannous Chloride Reduction.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (ACS Grade)

  • Sodium Hydroxide (NaOH), 5 M solution

  • Ethyl Acetate (EtOAc)

  • Celite® 545

  • Deionized Water

  • Brine (Saturated NaCl solution)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Large beaker (for quenching)

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 1.80 g, 10.0 mmol, 1.0 eq) in ethanol (50 mL).

  • Reagent Addition: In a separate beaker, carefully dissolve stannous chloride dihydrate (e.g., 7.90 g, 35.0 mmol, 3.5 eq) in concentrated HCl (15 mL). This may be exothermic. Cool the solution in an ice bath if necessary. Add this solution dropwise to the stirred solution of the nitro compound.

  • Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to 70-80°C for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Quenching & Basification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 100 g) in a large beaker. With vigorous stirring, slowly add 5 M NaOH solution until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form. Rationale: Basification is crucial to deprotonate the ammonium salt of the product to the free amine and to precipitate the tin salts, which are insoluble at high pH.

  • Workup - Filtration: Filter the slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Purification: Combine all organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be done by column chromatography if needed.

Data Summary & Troubleshooting
ParameterConditionRationale / Troubleshooting Tip
Substrate This compoundSubstrate should be fully dissolved before adding the SnCl₂ solution.
Reducing Agent SnCl₂·2H₂O, 3.0-4.0 eqIncomplete Reaction: Ensure at least 3 equivalents are used to provide the necessary 6 electrons. Use a fresh bottle as SnCl₂ can oxidize over time.
Acid Concentrated HClThe acidic medium is essential for the mechanism.
Solvent Ethanol or Ethyl AcetateBoth are common solvents for this reaction.
Temperature 70-80°CHeating accelerates the reaction. Room temperature reactions are possible but much slower.
Workup Basification to pH > 10Emulsion/Difficult Filtration: Insufficient basification can lead to incomplete precipitation of tin salts. Ensure vigorous stirring and add base slowly. If filtration is slow, use a larger funnel or more Celite.
Expected Yield 80-90%Lower yields often result from product loss during the filtration of tin salts or incomplete extraction.

Conclusion

Both Catalytic Transfer Hydrogenation and Stannous Chloride reduction are highly effective and chemoselective methods for preparing 1-(2,5-diaminophenyl)ethanone from this compound.

  • CTH with Pd/C and Ammonium Formate is the preferred modern method due to its mild conditions, high yield, operational simplicity, and cleaner waste profile.

  • SnCl₂ Reduction remains a valuable and robust alternative, offering unparalleled chemoselectivity for the nitro group, making it a reliable choice when other reducible groups that are more sensitive than a ketone are present.

The choice between these protocols will depend on the specific constraints of the research environment, including available equipment, scale, and waste disposal capabilities. Both methods, when executed with care, will reliably deliver the desired high-purity diamine product essential for downstream applications.

References

  • Štrukil, V., Igrc, M. D., Fábián, L., & Bjelopetrović, A. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3203. [Link]

  • Taylor, S. D., & Taylor, R. B. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 49(23), 3845-3853. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Pratt, R., & Scangos, J. (2001). Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing.
  • Li, X., et al. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advanced Science, 12(35), 2503558. [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. University of Wisconsin. [Link]

  • GlaxoSmithKline. (n.d.). Sn2+ reduction. ACS Green Chemistry Institute. [Link] (Note: While the direct link is to a general guide, the information on SnCl2 reduction reflects common knowledge in process chemistry, often associated with resources from major pharmaceutical companies).

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

  • M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed., Wiley, 2007, pp. 1815-1816. [Link]

Sources

Application Note: Precision Condensation Protocols for 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-(5-Amino-2-nitrophenyl)ethanone (CAS: 32580-41-9), also known as 5'-amino-2'-nitroacetophenone, represents a "privileged scaffold" in medicinal chemistry. Its trifunctional nature—comprising an electron-rich amine, an electron-withdrawing nitro group, and an enolizable ketone—makes it a critical junction point for divergent synthesis.

The primary challenge in condensing this substrate lies in managing the competing nucleophilicity of the C-5 amine against the desired C-1 enolate reactivity. While the ortho-nitro group significantly enhances the acidity of the acetyl


-protons (facilitating condensation), the free amine can lead to Schiff base side-reactions or catalyst poisoning.

This guide details two high-value condensation pathways:

  • Claisen-Schmidt Condensation: For the generation of nitro-chalcone libraries (precursors to benzodiazepines and flavonoids).

  • DMF-DMA Condensation: For the synthesis of enaminones, the key intermediate for Leimgruber-Batcho-type cyclization to 6-aminoindoles.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the substrate and the mechanistic bifurcation points.

ReactionPathways Start 1-(5-Amino-2-nitrophenyl) ethanone Chalcone Nitro-Chalcone (α,β-unsaturated ketone) Start->Chalcone Path A: Claisen-Schmidt (NaOH/EtOH, RT) Enaminone Enaminone Intermediate Start->Enaminone Path B: Bredereck (DMF, 110°C) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Chalcone DMFDMA DMF-DMA (Dimethylformamide dimethyl acetal) DMFDMA->Enaminone Heterocycle1 Benzodiazepines / Flavonoids Chalcone->Heterocycle1 Cyclization Heterocycle2 6-Aminoindoles / Quinolines Enaminone->Heterocycle2 Reductive Cyclization (Fe/AcOH or H2/Pd)

Figure 1: Divergent synthetic pathways for this compound condensation.

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol is optimized to favor C-C bond formation (aldol condensation) over C-N bond formation (imine/Schiff base), utilizing the enhanced acidity provided by the ortho-nitro group.

Critical Parameters
  • Base Selection: Aqueous

    
     (10-20%) is preferred over alkoxides to minimize transesterification side reactions if ester groups are present on the aldehyde partner.
    
  • Solvent System: Ethanol (95%) is the standard. Methanol can be used but often leads to lower precipitation yields.

  • Temperature Control: Strict maintenance of

    
     is vital. Higher temperatures promote polymerization of the nitro-alkene product.
    
Step-by-Step Methodology
  • Preparation of Electrophile: Dissolve the aromatic aldehyde (1.0 equiv, e.g., benzaldehyde, 4-chlorobenzaldehyde) and this compound (1.0 equiv) in Ethanol (

    
    ).
    
    • Note: If the aldehyde is liquid, add it directly. If solid, ensure complete dissolution before proceeding.

  • Catalyst Addition: Cool the solution to

    
     in an ice bath. Dropwise, add aqueous 
    
    
    
    (40% w/v, 0.5 equiv) over 10 minutes.
    • Observation: The solution will likely darken (deep orange/red) due to the formation of the phenolate/enolate species.

  • Reaction Phase: Allow the mixture to warm to room temperature (

    
    ) and stir vigorously for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product (chalcone) usually appears as a distinct yellow/orange spot with a lower

      
       than the aldehyde but higher than the amine starting material.
      
  • Workup & Isolation:

    • Pour the reaction mixture into crushed ice (

      
       reaction volume) containing trace 
      
      
      
      (to neutralize excess base, pH ~6-7).
    • Precipitation: The chalcone typically precipitates as a yellow/orange solid.

    • Filter the solid, wash with cold water (

      
      ), and then cold ethanol (
      
      
      
      ).
  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures if the product is highly insoluble.

Quantitative Data: Typical Yields
Aldehyde SubstituentReaction Time (h)Yield (%)Melting Point (°C)
Phenyl (Unsub)4.078-85160-162
4-Chloro3.582-88175-178
4-Methoxy6.065-72145-148
4-Nitro2.090-95210-212

Protocol B: DMF-DMA Condensation (Enaminone Synthesis)

This reaction is the entry point for synthesizing indole and quinoline scaffolds. The reaction converts the acetyl group into a dimethylamino-propenone.

Mechanism & Logic

The reaction involves the attack of the acetyl enol on the electrophilic carbon of the acetal, followed by elimination of methanol. The high boiling point of DMF-DMA allows for thermal driving of the reaction.

Mechanism Step1 Reagent: DMF-DMA (Me2N-CH(OMe)2) Step2 Formation of Iminium Ion (Loss of MeO-) Step1->Step2 Step3 Enol Attack from This compound Step2->Step3 Step4 Elimination of MeOH Step3->Step4 Product Enaminone Product (E)-3-(dimethylamino)-1-(...)-prop-2-en-1-one Step4->Product

Figure 2: Mechanism of Enaminone formation via DMF-DMA condensation.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with this compound (1.0 equiv).

  • Solvent/Reagent: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 to 2.0 equiv).

    • Process Tip: The reaction can often be run "neat" (without extra solvent) if the DMF-DMA quantity is sufficient to slurry the solid. If solubility is poor, add anhydrous DMF (

      
      ).
      
  • Thermal Cycle: Heat the mixture to reflux (

    
    ) under nitrogen for 4–8 hours.
    
    • Critical Control: Use a Dean-Stark trap or open reflux with a drying tube to allow the methanol byproduct to escape, driving the equilibrium forward.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The product is usually a deep red/brown solid/oil.

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove excess DMF-DMA.

    • Triturate the residue with diethyl ether or petroleum ether. The enaminone product typically crystallizes as a dark red/brown solid.

  • Storage: Store under inert atmosphere at

    
    . Enaminones are hydrolytically unstable over long periods.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Cannizzaro reaction of aldehydeReduce base concentration; add aldehyde slowly.
Imine Formation (Protocol A) Free amine reacting with aldehydeProtect the amine: Acetylate first to form 1-(5-acetamido-2-nitrophenyl)ethanone, then deprotect after condensation.
Incomplete Reaction (Protocol B) Methanol inhibitionIncrease temperature; use a nitrogen sweep to remove MeOH vapor.
Product Oiling (Protocol B) Residual DMFHigh-vacuum drying (

) at

; triturate with cold ether.

References

  • Organic Syntheses. (2012). Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination. Org.[1][2][3] Synth. 2012, 89, 131-142. Retrieved from [Link]

  • ScienceMadness. (2019). N,N-Dimethylformamide Diethyl Acetal Reagent Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • Wisdom Library. (2025). Claisen-Schmidt condensation: Significance and symbolism. Retrieved from [Link]

Sources

1-(5-Amino-2-nitrophenyl)ethanone building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Amino-2-nitrophenyl)ethanone: A Strategic Building Block for Nitrogen Heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: The "Janus" Scaffold of Heterocyclic Chemistry

This compound (CAS: 16994-13-1), often referred to as 5-amino-2-nitroacetophenone, represents a high-value "Janus" scaffold in medicinal chemistry.[1] Its structural duality—possessing both an electron-withdrawing nitro-ketone core and an electron-donating amine—creates a unique push-pull electronic environment.[1]

For the drug developer, this molecule is not merely a substrate; it is a divergent node . The ortho-nitroacetophenone moiety is the "warhead" for constructing fused bicyclic systems (indoles, quinolines, cinnolines), while the meta-positioned amine serves as a pre-installed handle for late-stage functionalization (amides, sulfonamides, ureas) without requiring post-cyclization nitration/reduction steps.

Key Applications:

  • Kinase Inhibitors: Precursor to 5-aminoindoles, a scaffold found in multiple tyrosine kinase inhibitors.

  • DNA Intercalators: Synthesis of planar quinoline and cinnoline derivatives.

  • Bioisosteres: Access to 2,1-benzisoxazoles via reductive cyclization.[1]

Reactivity Profile & Chemoselectivity

Before initiating synthesis, researchers must account for the competing nucleophilicity of the C-5 amine versus the C-H acidity of the acetyl group.

Functional GroupReactivity ModeStrategic Implication
Acetyl (

)
C-H Acidic / ElectrophilicSite of condensation (e.g., with DMF-DMA or aldehydes).[1]
Nitro (

)
Latent NucleophilePrecursor to aniline (for cyclization) or N-hydroxy species.[1]
Amine (

)
NucleophilicCritical Control Point. Can react with electrophiles intended for the acetyl group.[1]

Expert Insight: When performing the Leimgruber-Batcho indole synthesis (reaction with DMF-DMA), the free amine at C-5 will rapidly react with DMF-DMA to form a


-dimethylformamidine species (

).[1]
  • Protocol Adjustment: If the free amine is desired in the final product, this formamidine can often be hydrolyzed during the subsequent reductive cyclization step. However, for cleaner profiles, we recommend N-acetylation or N-Boc protection of the 5-amino group prior to heterocycle formation.[1]

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the versatility of this building block.

ReactivityMap Start 1-(5-Amino-2-nitrophenyl) ethanone Indole 5-Aminoindoles (Kinase Scaffolds) Start->Indole Leimgruber-Batcho (DMF-DMA, then Red.) Quinoline 6-Aminoquinolines (Antimalarials/DNA Binders) Start->Quinoline Friedländer (Red. then Ketone Cond.) Cinnoline 6-Aminocinnolines Start->Cinnoline Widman-Stoermer (Red. then NaNO2/HCl) Benzisoxazole 2,1-Benzisoxazoles Start->Benzisoxazole SnCl2 / HCl (Partial Red.)

Figure 1: Divergent synthetic pathways from this compound.

Detailed Protocol: Synthesis of 5-Acetamidoindole

This protocol demonstrates the Leimgruber-Batcho sequence, the most reliable method for converting this scaffold into an indole. We include an N-acetylation step to protect the amine and prevent side reactions.[1][2]

Target: 5-Acetamidoindole Mechanism: Enamine formation


 Reductive Cyclization.[1]
Step 1: Chemoselective Protection[1]
  • Reagents: Acetic anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.[1]
  • Procedure:

    • Dissolve this compound (10 mmol) in dry DCM (50 mL).

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Add

      
       (1.1 eq) dropwise.[1] Note: Avoid excess to prevent O-acylation of the enol.
      
    • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hex).[1]

    • Workup: Wash with sat.

      
      , brine, dry over 
      
      
      
      , and concentrate.
    • Yield: Expect >90% of 1-(5-acetamido-2-nitrophenyl)ethanone .

Step 2: Enamine Formation (The "Red" Intermediate)[1]
  • Reagents:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), DMF (anhydrous).[1][3]
    
  • Procedure:

    • Dissolve the protected intermediate (from Step 1) in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA (1.5 eq).[1]

    • Heat to 110°C for 4–6 hours.

    • Observation: The solution will turn deep red/purple due to the formation of the

      
      -dimethylaminostyrene derivative.
      
    • Workup: Evaporate DMF under reduced pressure (high vacuum). The residue is usually pure enough for the next step.

    • Checkpoint:

      
       NMR should show two doublets (
      
      
      
      Hz) for the alkene protons at
      
      
      5.0–7.5 ppm.[1]
Step 3: Reductive Cyclization
  • Reagents: 10% Pd/C, Hydrogen (balloon) or Ammonium Formate, Methanol/Ethyl Acetate.

  • Procedure:

    • Dissolve the red residue in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt% loading relative to substrate).[1]

    • Safety: Purge flask with Nitrogen. Carefully introduce Hydrogen (balloon pressure).[1][2]

    • Stir vigorously at RT for 3–12 hours. The red color will fade to pale yellow/brown.

    • Filtration: Filter through a Celite pad to remove Pd.[1][2][4]

    • Purification: Flash chromatography (EtOAc/Hexanes).

    • Result: 5-Acetamidoindole.

Protocol: Synthesis of 6-Amino-2-methylquinoline

This protocol utilizes the Friedländer Annulation approach.[4]

Mechanism: Nitro reduction


in situ condensation with acetone (or ketone equivalent).[1]
  • Reduction: Dissolve this compound (5 mmol) in Ethanol (20 mL). Add

    
     (5 eq) and heat to 70°C for 1 hour.
    
    • Note: This generates the oxidation-sensitive 2,5-diaminoacetophenone.[1] Do not isolate; proceed immediately.

  • Condensation: To the reaction mixture, add Acetone (excess, 5 mL) and a catalytic amount of KOH (10% aq solution, 0.5 mL).

  • Reflux: Heat at reflux for 4 hours.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Outcome: The 2-acetyl group condenses with the ketone, and the newly formed aniline cyclizes to form the quinoline ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Indole Step Incomplete enamine formation.[1]Ensure DMF-DMA is fresh.[1] Old bottles hydrolyze to DMF.[1] Increase Temp to 120°C.
Side Products (Amidines) Free amine reacting with DMF-DMA.[1]Perform Step 1 (Protection) rigorously.[1] If "unprotected" route is used, add water during workup to hydrolyze the formamidine.
Incomplete Reduction Catalyst poisoning.Sulfur traces from reagents can poison Pd/C. Use Raney Nickel or

as an alternative.[1]
Polymerization Indole instability.[1]Indoles with electron-donating groups (like 5-amino) are prone to oxidation.[1] Store under Argon in the dark.

References

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214. [1]

  • DMF-DMA Reactivity: Bredereck, H., et al. (1968).[1] Chemische Berichte, 101(1), 41-50.[1] (Foundational work on amide acetals).

  • Reductive Cyclization of Nitro-Styrenes: Moulin, S., et al. (2013). "Palladium-catalyzed reductive cyclization of nitrostyrenes." Chemistry - A European Journal.[1] [1]

  • Friedländer Quinoline Synthesis: McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-step synthesis of quinolines."[1] Organic Letters, 5(23), 4257-4259. [1]

  • Safety Data (2-Nitroacetophenones): PubChem Compound Summary for CID 11252333.[1] [1]

Disclaimer: This guide assumes a standard laboratory environment equipped for organic synthesis. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 1-(5-Amino-2-nitrophenyl)ethanone (CAS: 16994-13-1), also known as 5-amino-2-nitroacetophenone . This protocol is designed for researchers and process chemists requiring high-purity material for downstream synthesis (e.g., indole or quinoline formation).

Executive Summary

  • Compound: this compound[1][2][3][4]

  • CAS Number: 16994-13-1[1][2][3][4]

  • Molecular Formula: C₈H₈N₂O₃ (MW: 180.16 g/mol )[5]

  • Primary Challenge: The compound contains both a basic amine and a polar nitro group, often leading to "oiling out" during recrystallization or co-precipitation of regioisomers (e.g., 2-amino-5-nitrophenyl isomers) from the synthesis step.

Part 1: Solvent Selection & Solubility Profile

Q1: What is the optimal solvent system for recrystallizing this compound?

Recommendation: Ethanol/Water (95:5 to 80:20 v/v) or Methanol/Water .

Technical Rationale: The molecule possesses a "push-pull" electronic structure. The acetyl and nitro groups are electron-withdrawing, while the amino group is electron-donating.

  • Ethanol (EtOH): Solubilizes the organic core and the nitro group effectively at high temperatures.

  • Water: Acts as an anti-solvent to induce crystallization upon cooling, leveraging the compound's reduced solubility in highly polar aqueous environments compared to organic impurities.

  • Alternative (Non-Aqueous): Ethyl Acetate/Hexanes (1:3) . Use this if your crude material contains significant inorganic salts (which are insoluble in EtOAc) or if the compound is sensitive to hydrolysis (though unlikely for this structure).

Q2: How do I determine if my solvent ratio is correct?

Perform a Solvent Screening Test before committing the entire batch.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitRecommendation
Ethanol (100%) HighModerateSmall needlesGood for initial cleanup.
EtOH/H₂O (80:20) HighLowPrisms/PlatesExcellent (Preferred).
Ethyl Acetate Very HighHighNo crystalsPoor (Too soluble).
EtOAc/Hexane (1:3) ModerateLowPowder/AmorphousGood for non-polar impurities.
Water LowInsolubleOiling outAvoid.

Part 2: Step-by-Step Recrystallization Protocol

Workflow Diagram

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Check1 Is solution clear? Dissolve->Check1 Filter Hot Filtration (Remove insolubles/salts) Check1->Filter No (Solids present) Charcoal Add Activated Charcoal (If dark/colored) Check1->Charcoal Yes (But dark color) AntiSolvent Add Warm Water dropwise (Until slight turbidity) Check1->AntiSolvent Yes (Clear solution) Filter->AntiSolvent Charcoal->Filter Clear Add drops of EtOH to clear turbidity AntiSolvent->Clear Cool Slow Cooling (RT -> 4°C -> -20°C) Clear->Cool Collect Vacuum Filtration & Wash (Cold EtOH/Water) Cool->Collect Dry Dry under Vacuum (40°C, P₂O₅) Collect->Dry

Caption: Optimized recrystallization workflow for this compound, highlighting critical decision points for filtration and anti-solvent addition.

Detailed Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add absolute ethanol (approx. 5-10 mL per gram of crude).

    • Heat to reflux (boiling) with magnetic stirring.

    • Note: If solids remain after 15 minutes of reflux, they are likely inorganic salts (e.g., Sn salts from reduction) or polymerized impurities. Perform a hot filtration .

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown or black (common with nitro-amines due to oxidation), remove from heat.

    • Add activated charcoal (1-2% w/w). Caution: Do not add to boiling solvent to avoid flash boiling.

    • Reflux for 5-10 minutes, then filter hot through a Celite pad.

  • Crystallization:

    • Return the clear filtrate to a boil.

    • Add warm water dropwise until a persistent cloudiness (turbidity) appears.

    • Add just enough hot ethanol (dropwise) to make the solution clear again.

    • Remove from heat and cover the flask. Allow it to cool to room temperature undisturbed .

    • Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Collection:

    • Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with cold ethanol/water (50:50) .

    • Dry under vacuum at 40°C.

Part 3: Troubleshooting & FAQs

Q3: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: The temperature gap between the melting point of the solvated product and the solution temperature is too narrow, or the anti-solvent (water) concentration is too high, pushing the compound out of solution as a liquid before it can organize into a lattice. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of Ethanol to increase solubility.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Cool very slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

Q4: My yield is low (<50%). Where is my product?

Cause: The compound is likely too soluble in the mother liquor (solvent mix). Solution:

  • Check the filtrate (mother liquor) by TLC. If the spot for your compound is strong, concentrate the filtrate by rotary evaporation to half its volume.

  • Cool again to induce a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first and may require re-recrystallization.

Q5: The crystals are colored (orange/red) but should be yellow. Is this impure?

Analysis: Nitroanilines are inherently yellow to orange due to conjugation. However, deep red or brown indicates azo or azoxy byproducts formed during the reduction of the dinitro precursor. Validation:

  • Run a TLC (Ethyl Acetate:Hexane 1:1).

  • If a spot with a different Rf (usually higher/less polar) is visible, recrystallize again using Charcoal treatment.

  • If the color persists but NMR shows >98% purity, the color may be intrinsic or due to trace (<0.1%) highly colored impurities.

Part 4: Characterization & Validation

Confirm the identity and purity of the isolated crystals using the following parameters:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Acetyl methyl group singlet (~2.5-2.6 ppm).

    • Look for the Amino protons (broad singlet, exchangeable with D₂O, ~6.0-7.5 ppm depending on solvent).

    • Aromatic Region: Verify the 1,2,5-substitution pattern. You should see a doublet (ortho coupling), a doublet of doublets (meta/ortho), and a doublet (meta).

      • H-3 (ortho to nitro): Deshielded, ~8.0 ppm.

      • H-4/H-6: Upfield due to amino donation, ~6.5-7.0 ppm.

  • Melting Point:

    • While definitive literature values vary due to different polymorphs, the target range for pure nitro-acetophenone amines is typically 100–160°C (dependent on specific isomer).

    • Action: Compare against a standard if available. If not, rely on NMR integration and sharp melting range (<2°C difference).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252333, 1-(2-Amino-5-nitrophenyl)ethanone. (Note: Isomer comparison). Retrieved from [Link]

  • ChemSRC (2025). this compound (CAS 16994-13-1) Physicochemical Properties. Retrieved from [Link]

  • Organic Syntheses (1943). General Procedures for Nitroacetophenone Purification. Coll. Vol. 2, p. 434.[6] (Historical reference for nitro-ketone handling). Retrieved from [Link]

Sources

Technical Support Center: Reduction of 5-Amino-2-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of the nitro group in 5-amino-2-nitroacetophenone to furnish 2,5-diaminoacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and specialty chemicals. The primary challenge in this synthesis is achieving high chemoselectivity—reducing the nitro moiety while preserving the sensitive ketone and the existing amine functionality. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers minimize side reactions and maximize the yield and purity of the desired product. The reduction of a nitro group is a six-electron process that proceeds through several intermediates, making precise control of reaction conditions essential for success[1][2].

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction is incomplete. TLC analysis shows significant amounts of unreacted starting material even after extended reaction times. What's going wrong?

Probable Causes:

  • Inactive Reducing Agent/Catalyst: The most common issue. Metal powders can oxidize on the surface, catalysts can be poisoned, and reagents like sodium dithionite can decompose upon storage[3].

  • Poor Solubility: The starting material, 5-amino-2-nitroacetophenone, may have limited solubility in the chosen solvent system, severely limiting the reaction rate[3][4].

  • Insufficient Stoichiometry: An inadequate amount of the reducing agent will naturally lead to an incomplete reaction.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, some reductions require thermal energy to proceed at a practical rate[3].

Recommended Solutions:

  • Verify Reagent/Catalyst Activity:

    • For metal/acid reductions (e.g., Fe, Sn, Zn), use finely powdered, fresh metal. If necessary, activate the metal surface by washing with dilute acid before the reaction[3].

    • For catalytic hydrogenation (e.g., Pd/C), use a fresh batch of catalyst. The presence of sulfur-containing impurities can poison the catalyst[5].

    • Always use a freshly opened or properly stored container of sodium dithionite[3].

  • Optimize Solvent System:

    • If solubility is an issue, consider a co-solvent system. For many metal-mediated reductions, an ethanol/water mixture is highly effective[1].

    • For catalytic hydrogenation with hydrophobic substrates, THF with a protic co-solvent like ethanol or acetic acid can improve performance[4].

  • Adjust Stoichiometry and Temperature:

    • Increase the equivalents of the reducing agent. For Fe/NH₄Cl reductions, using 3-5 equivalents of iron powder is common[1].

    • Gradually increase the reaction temperature while monitoring the reaction by TLC for the appearance of side products. Many Fe/NH₄Cl reductions are run at reflux[1].

Q2: I'm observing significant amounts of side products, particularly intermediates like hydroxylamines, nitroso compounds, or azo/azoxy dimers. How can I improve selectivity for the diamine?

Probable Causes:

  • Non-Optimal Reaction Conditions: The stepwise nature of nitro reduction means that intermediates can accumulate if the conditions do not favor the full six-electron transfer[3]. This can be caused by insufficient reducing power, improper pH, or poor temperature control.

  • Inappropriate Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. For example, using lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds often leads to azo products[6].

Recommended Solutions:

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent to drive the reaction to completion and reduce any formed intermediates[3].

  • Control Reaction Temperature: Exothermic reductions can lead to localized overheating, which may promote the formation of condensation products like azoxy or azo compounds. Ensure adequate stirring and external cooling if necessary[3].

  • Select a Robust Reducing System:

    • Fe/NH₄Cl in EtOH/H₂O: This system is one of the most reliable and chemoselective methods. The neutral-to-mildly-acidic conditions generated in situ are highly effective for complete reduction to the amine[1][2].

    • Catalytic Hydrogenation (H₂ with Pd/C): This method is also highly effective but requires careful optimization to avoid reducing the ketone.

Logical Flow for Troubleshooting

The following diagram outlines a logical decision-making process for troubleshooting common issues during the reduction.

G Start Start: Monitor Reaction by TLC IsComplete Is Starting Material Consumed? Start->IsComplete Problem1 Problem: Incomplete Reaction (See Q1) IsComplete->Problem1 No CheckSideProducts Are Side Products Observed? IsComplete->CheckSideProducts Yes Success Success: Proceed to Workup & Purification CheckSideProducts->Success No Problem2 Problem: Intermediates Formed (See Q2) CheckSideProducts->Problem2 Yes (e.g., Azo) Problem3 Problem: Ketone Reduction (See Q3) CheckSideProducts->Problem3 Yes (e.g., Alcohol)

Caption: Troubleshooting decision tree for the reduction.

Frequently Asked Questions (FAQs)

Q3: Which reducing agent provides the best chemoselectivity to avoid reducing the ketone in 5-amino-2-nitroacetophenone?

Metal-mediated reductions under neutral or mildly acidic conditions are superior for this transformation. The mechanism involves a series of single-electron transfers (SET) from the metal to the nitro group, a pathway that does not readily affect the ketone carbonyl[1].

  • Top Recommendation: Iron powder with ammonium chloride (Fe/NH₄Cl) is widely cited as an effective and chemoselective system for reducing nitroarenes without affecting other reducible groups like carbonyls or esters[1][7].

  • Alternative: Tin(II) chloride (SnCl₂) in a solvent like ethanol is also a classic and mild method known for its high selectivity[3].

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While very efficient for nitro reduction, standard catalytic hydrogenation can also reduce ketones[6]. Selectivity can sometimes be achieved by modifying the catalyst or using milder conditions (lower pressure, specific solvents), but it presents a higher risk of ketone reduction compared to Fe/NH₄Cl[8][9].

Q4: I need to use catalytic hydrogenation. How can I prevent the reduction of the ketone group?

Preventing ketone reduction during catalytic hydrogenation requires careful control of conditions and potentially catalyst modification.

  • Catalyst Choice: While Pd/C is common, sometimes less aggressive catalysts can offer better selectivity. However, for nitro groups, a highly active catalyst is often needed[8].

  • Use of Catalyst Poisons/Modifiers: In some systems, adding a catalyst "poison" or modifier can selectively inhibit certain reductions. For example, ethylenediamine has been used with Pd/C to create a complex that allows for chemoselective hydrogenation while sparing other groups[9][10]. This approach would require specific development for your substrate.

  • Solvent Choice: The choice of solvent can be critical. For instance, using THF with a Pd/C-ethylenediamine catalyst system has been shown to be effective in suppressing unwanted reductions[9].

  • Reaction Conditions: Use the lowest effective hydrogen pressure and temperature to minimize ketone reduction.

Q5: What is the general reaction pathway for the reduction of an aromatic nitro group?

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates. Understanding this pathway helps in diagnosing side product formation.

Caption: General pathway for nitro group reduction and side reactions.

Recommended Experimental Protocols

Protocol 1: Selective Reduction using Iron and Ammonium Chloride

This protocol is adapted from standard literature procedures for its high chemoselectivity and reliability[1].

Materials:

  • 5-amino-2-nitroacetophenone (1.0 eq)

  • Iron powder, fine mesh (3-5 eq)

  • Ammonium chloride (NH₄Cl, ~4 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-amino-2-nitroacetophenone (1.0 eq).

  • Add ethanol and water in a suitable ratio (e.g., 4:1 to 1:1 v/v) to dissolve or fully suspend the starting material.

  • Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture[1].

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the hot mixture through a pad of Celite to remove the iron salts and unreacted iron powder. Wash the Celite pad thoroughly with ethanol.

  • Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be basified (e.g., with NaHCO₃ or dilute NaOH) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude 2,5-diaminoacetophenone.

  • The crude product can be purified further by recrystallization or column chromatography[11].

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas by generating it in situ from a hydrogen donor like ammonium formate. It can sometimes offer better selectivity than direct hydrogenation.

Materials:

  • 5-amino-2-nitroacetophenone (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄, 4-6 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the 5-amino-2-nitroacetophenone (1.0 eq) in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add ammonium formate (4-6 eq) to the mixture in portions. The reaction can be exothermic and may bubble as hydrogen is generated.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product will contain salts from the ammonium formate. Purify by taking up the residue in an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating. Further purification can be done by recrystallization or chromatography.

Comparative Summary of Reduction Methods

MethodReagents/CatalystTypical ConditionsSelectivity (Nitro vs. Ketone)Key Considerations
Metal/Acid Fe / NH₄Cl[1]EtOH/H₂O, RefluxExcellentHighly reliable; workup involves filtering iron salts; green and cost-effective.
SnCl₂·2H₂O[3]EtOH, 70°CExcellentMild conditions; workup requires removal of tin salts, which can be tedious.
Catalytic Hydrogenation H₂ (gas), Pd/C[6]MeOH or EtOH, RT-50°CModerate to GoodRisk of ketone reduction; requires specialized hydrogenation equipment.
Transfer Hydrogenation HCOONH₄, Pd/C[12]MeOH or EtOH, RT-60°CGoodAvoids H₂ gas; generally milder than direct hydrogenation; good selectivity.
Dithionite Reduction Na₂S₂O₄[13][14]DMSO/H₂O or DMF/H₂O, 90-120°CGoodTolerates many functional groups; can require higher temperatures.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Arom
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
  • Reduction of nitro compounds. Wikipedia.
  • Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Common side products in the reduction of 3'-nitroacetophenone. Benchchem.
  • Recrystallization and purification techniques for 2'-Aminoacetophenone. Benchchem.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Semantic Scholar.
  • my nitro refuses to be reduced. Reddit.
  • Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.
  • Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry.
  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst.
  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal.

Sources

Validation & Comparative

Comparative 1H NMR Analysis: 1-(5-Amino-2-nitrophenyl)ethanone vs. Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative 1H NMR analysis of 1-(5-Amino-2-nitrophenyl)ethanone , a critical intermediate in the synthesis of heterocyclic dyes and pharmaceuticals.[1]

The analysis focuses on distinguishing this target molecule from its likely regioisomeric impurities (e.g., the 2-amino-5-nitro isomer) and its non-aminated precursor (3-nitroacetophenone).[1]

Structural Context & Significance

In drug development and fine chemical synthesis, This compound (Target) is often formed via the selective reduction of dinitro precursors or the nitration of protected amino-acetophenones.[1] A common critical quality attribute (CQA) is the presence of regioisomers, particularly 1-(2-Amino-5-nitrophenyl)ethanone , which possesses significantly different electronic properties and reactivity profiles.[1]

  • Target (5-Amino): Amino group at C5 (meta to acetyl, para to nitro).[1]

  • Isomer (2-Amino): Amino group at C2 (ortho to acetyl, para to nitro).[1]

  • Precursor (3-Nitro): Lacks the amino group entirely.[1]

NMR spectroscopy provides the most definitive method for differentiation due to the distinct shielding effects of the amino group on the aromatic ring protons.

Experimental Protocol

To ensure reproducible chemical shifts (


) and coupling constants (

), the following protocol is recommended.
Materials & Parameters
ParameterSpecificationRationale
Solvent DMSO-

(Dimethyl sulfoxide-d6)
Excellent solubility for polar nitroanilines; prevents exchange broadening of labile -NH

protons compared to CDCl

.[1]
Concentration 10–15 mg in 0.6 mLEnsures sufficient signal-to-noise ratio (S/N) for identifying minor isomeric impurities (<1%).[1]
Reference TMS (0.00 ppm) or Residual Solvent (2.50 ppm)Internal referencing is critical for precise shift comparison.[1]
Frequency 400 MHz or higherRequired to resolve the meta-coupling (

Hz) in the aromatic region.[1]
Acquisition Workflow
  • Dissolution: Vortex sample in DMSO-

    
     until fully dissolved. Ensure no suspended solids remain, as these cause line broadening.
    
  • Pulse Sequence: Standard 1H proton with 30° pulse angle (zg30).

  • Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).

  • Processing: Apply exponential window function (LB = 0.3 Hz) prior to Fourier Transform.

Comparative Spectral Analysis

The table below highlights the diagnostic signals that distinguish the target from its isomer and precursor.

Proton AssignmentTarget: this compoundIsomer: 1-(2-Amino-5-nitrophenyl)ethanonePrecursor: 3-Nitroacetophenone
-NH

(Amine)

6.0–6.5 ppm
(Broad Singlet)

7.5–8.0 ppm
(Broad Singlet)*
Absent
H-6 (Isolated)

~6.8 ppm
(Doublet,

Hz)

~8.7 ppm
(Doublet,

Hz)

~8.4 ppm
(Multiplet)
H-3 (Ortho to NO

)

~8.0 ppm
(Doublet,

Hz)

~6.9 ppm
(Doublet,

Hz)

~8.5 ppm
(Multiplet)
H-4 (Ortho to NH

)

~6.6 ppm
(Doublet of Doublets)

~8.1 ppm
(Doublet of Doublets)

~7.8 ppm
(Multiplet)
-CH

(Acetyl)

2.45 ppm
(Singlet)

2.60 ppm
(Singlet)

2.70 ppm
(Singlet)

*Note: The amine proton in the 2-amino isomer is significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen.

Mechanistic Interpretation (The "Smoking Gun")

The most reliable differentiator is the chemical shift of Proton H-6 :

  • In the Target (5-Amino): H-6 is located ortho to the amino group (C5) and ortho to the acetyl group (C1).[1] The strong electron-donating effect (shielding) of the amino group dominates, pushing the signal upfield to ~6.8 ppm .

  • In the Isomer (2-Amino): H-6 is located ortho to the acetyl group but meta to the amino group.[1] Without the shielding benefit of the ortho-amino group, the deshielding effect of the acetyl and nitro groups prevails, shifting this signal significantly downfield to ~8.7 ppm .

Diagnostic Rule: If you observe a small doublet (meta-coupling) in the aromatic region above 8.5 ppm, your sample contains the 2-amino isomer.[1]

Detailed Assignment & Coupling Logic

The aromatic region of the target molecule (1,2,5-substitution pattern) displays a characteristic AMX spin system (or ABX depending on field strength).[1]

Proton H-3 ( ~8.0 ppm)
  • Environment: Ortho to the Nitro group (Strong Electron Withdrawing Group - EWG).[1]

  • Effect: Strong deshielding.[1] This is the most downfield aromatic signal.

  • Multiplicity: Doublet (

    
    ) .
    
  • Coupling: Couples with H-4 (

    
     Hz).
    
Proton H-4 ( ~6.6 ppm)[1]
  • Environment: Ortho to the Amino group (Strong Electron Donating Group - EDG).[1]

  • Effect: Strong shielding.[1] This is the most upfield aromatic signal.

  • Multiplicity: Doublet of Doublets (

    
    ) .
    
  • Coupling: Couples with H-3 (ortho,

    
     Hz) and H-6 (meta, 
    
    
    
    Hz).
Proton H-6 ( ~6.8 ppm)
  • Environment: Ortho to Acetyl (EWG) and Ortho to Amino (EDG).[1]

  • Effect: The shielding effect of the amine counteracts the deshielding of the acetyl group.

  • Multiplicity: Doublet (

    
    ) .
    
  • Coupling: Couples with H-4 (meta,

    
     Hz).
    

Analytical Workflow Diagram

The following decision tree visualizes the logic for confirming the structure and identifying impurities.

NMR_Analysis_Workflow Sample Crude Sample (Dissolved in DMSO-d6) Acquisition Acquire 1H NMR (400 MHz, 16+ Scans) Sample->Acquisition Check_Amine Check 4.0 - 6.5 ppm Region Acquisition->Check_Amine No_Amine No Broad Singlet? Sample is Precursor (3-Nitroacetophenone) Check_Amine->No_Amine Absent Has_Amine Broad Singlet Present (Proceed to Aromatic) Check_Amine->Has_Amine Present Check_H6 Analyze Isolated Doublet (J~2.5Hz) Has_Amine->Check_H6 H6_Downfield Signal at > 8.5 ppm? Identify: 2-Amino Isomer (Impurity) Check_H6->H6_Downfield > 8.5 ppm H6_Upfield Signal at ~ 6.8 ppm? Identify: 5-Amino Target Check_H6->H6_Upfield < 7.0 ppm Coupling_Check Verify Coupling: H3 (d, 9Hz) at ~8.0 ppm H4 (dd, 9Hz, 2.5Hz) at ~6.6 ppm H6_Upfield->Coupling_Check Final Structure Confirmed: This compound Coupling_Check->Final

Caption: Logic flow for distinguishing the target molecule from precursors and regioisomers using 1H NMR chemical shifts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11252333, 1-(2-Amino-5-nitrophenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16994-13-1, this compound. Retrieved from [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds, SDBS No. 34015. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Reich, H. J. (2023).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Amino-2-nitrophenyl)ethanone (CAS: 104618-32-8), often utilized as a scaffold in high-performance pigment synthesis and pharmaceutical intermediates, presents a distinct mass spectrometric profile driven by the ortho-effect .

This guide objectively compares the fragmentation behavior of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) . Unlike para-substituted isomers, the proximity of the nitro and acetyl groups in this molecule facilitates a specific oxygen-transfer rearrangement, serving as a diagnostic fingerprint for structural elucidation in drug impurity profiling.

Part 1: Structural Context & Ionization Physics

The fragmentation logic of this molecule is dictated by two competing electronic environments:[1][2]

  • The Ortho-Interaction (Pos 1 & 2): The acetyl group (

    
    ) at position 1 and the nitro group (
    
    
    
    ) at position 2 are steric neighbors. This proximity allows the nitro oxygen to abstract a hydrogen from the acetyl methyl group, a "pseudo-McLafferty" rearrangement that is impossible in meta- or para-isomers.
  • The Ionization Site (Pos 5): The amino group (

    
    ) at position 5 is the most basic site. In ESI (+), protonation occurs here (
    
    
    
    ).[3] In EI, the charge is delocalized, but the amino group stabilizes the radical cation.
Molecular Specifications
  • Formula:

    
    
    
  • Exact Mass: 180.0535 Da[3]

  • Key Isomer Distinction: Differentiated from 1-(2-amino-5-nitrophenyl)ethanone by the intensity of the

    
     and 
    
    
    
    peaks.

Part 2: Comparative Analysis (EI vs. ESI-CID)

The following table contrasts the spectral fingerprints observed in Gas Chromatography-MS (Hard Ionization) versus Liquid Chromatography-MS/MS (Soft Ionization).

FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI+, CID)
Primary Ion

(m/z 180). Radical Cation.

(m/z 181).[3] Even-electron.
Base Peak Often m/z 43 (

) or m/z 165 (

).[3]
m/z 163 (

) or m/z 135.[3]
Ortho-Effect Prominent. High abundance of

(m/z 163) and

.
Dominant. Water loss is often the primary transition due to proton mobility.[3]
Nitro Loss Distinct loss of

(m/z 134).[3]
Loss of neutral

or

is less common than water loss.[3]
Detection Limit Low ng range (suitable for volatile impurities).[3]pg range (suitable for biological metabolites).[3]
Application Raw material purity (GC-MS).[3]Genotoxic impurity screening (LC-MS).[3]

Part 3: Deep Dive into Fragmentation Pathways

Mechanism A: The Ortho-Nitro Effect (Diagnostic)

The defining characteristic of 2-nitroacetophenones is the interaction between the nitro oxygen and the acetyl methyl group.

  • Excitation: The nitro group isomerizes to a nitrite form or directly abstracts a hydrogen.[3]

  • Rearrangement: A 6-membered transition state forms.[3][4][5]

  • Elimination:

    • EI Mode: Loss of

      
       radical (m/z 163) or 
      
      
      
      (m/z 150).[3]
    • ESI Mode: Loss of

      
       (m/z 163).[3] Note: In ESI, the m/z 163 peak is even-electron, whereas in EI it is an even-electron cation formed from a radical parent.
      
Mechanism B: Standard Cleavage
  • Acetyl Cleavage (Alpha-cleavage): Loss of

    
     (15 Da) yielding m/z 165.
    
  • Nitro Cleavage: Direct loss of

    
     (46 Da) yielding m/z 134.[3]
    
Visualization of Pathways

The following diagram maps the fragmentation logic, highlighting the divergence between the "Ortho-Rearrangement" and "Direct Cleavage" pathways.

Fragmentation Parent Parent Ion This compound (m/z 180/181) OrthoState Transition State (6-Membered Ring) Parent->OrthoState Ortho-Interaction Frag_Me [M - CH3]+ (m/z 165) Alpha Cleavage Parent->Frag_Me Loss of Methyl Frag_NO2 [M - NO2]+ (m/z 134) Nitro Loss Parent->Frag_NO2 Loss of Nitro Frag_Acyl Acylium Ion CH3CO+ (m/z 43) Parent->Frag_Acyl High Energy (EI) Frag_OH [M - OH]+ (m/z 163) Diagnostic Ortho Peak OrthoState->Frag_OH EI: -OH radical Frag_H2O [M+H - H2O]+ (m/z 163) ESI Dominant OrthoState->Frag_H2O ESI: -H2O

Figure 1: Mechanistic divergence showing the diagnostic ortho-effect pathways (Red) vs. standard cleavage (Green).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility in drug development workflows, use this standardized protocol.

Sample Preparation
  • Solvent: Methanol (LC-MS grade).[3] Avoid ACN if studying N-oxide impurities to prevent artifacts.[3]

  • Concentration: 10 µg/mL (10 ppm).

  • Additives: 0.1% Formic Acid (promotes

    
    ).[3]
    
LC-MS/MS Conditions (ESI)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Source Voltage: +3.5 kV.[3]

  • Collision Energy (CE): Ramp 10–40 eV.[3]

    • Validation Step: At 10 eV, the parent ion (m/z 181) should constitute >90% of the spectrum. If m/z 163 is dominant at 10 eV, source temperature is too high (thermal degradation).[3]

  • Interface Temp: <300°C (Nitro compounds are thermally labile).[3]

GC-MS Conditions (EI)
  • Column: DB-5ms or equivalent (5% phenyl).

  • Inlet Temp: 250°C.

  • Split Ratio: 10:1.

  • Scan Range: m/z 35–300.[3]

    • Validation Step: Check m/z 43 intensity.[3][6] If m/z 43 is >50% of base peak, the acetyl group is intact.[3] If m/z 43 is absent, check for thermal decomposition in the liner.[3]

References

  • McLafferty, F. W. (1959).[3][7] Mass Spectrometric Analysis.[2][3][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.[3][7][10] Link

  • Yinon, J. (1998).[3] Forensic and Environmental Detection of Explosives.[3] (Contextualizing nitro-aromatic fragmentation).

  • Holcapek, M., et al. (2010).[3] Structural analysis of nitro-aromatic compounds using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3][7] Link

  • NIST Chemistry WebBook. Standard Reference Data for Nitroacetophenone Derivatives.Link

Sources

comparing 1-(5-Amino-2-nitrophenyl)ethanone with 2-amino-5-nitro isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two positional isomers: 1-(5-amino-2-nitrophenyl)ethanone (Isomer A) and 1-(2-amino-5-nitrophenyl)ethanone (Isomer B). While they share the same molecular formula (


), their structural topology dictates vastly different chemical behaviors.
  • Isomer A (5-amino-2-nitro): Characterized by a "distal" amino group relative to the acetyl moiety. It functions primarily as a deactivated aniline derivative suitable for azo coupling and chain extension.

  • Isomer B (2-amino-5-nitro): Characterized by a "proximal" amino group capable of intramolecular hydrogen bonding with the acetyl carbonyl. It is a privileged scaffold for the synthesis of nitrogen heterocycles (quinolines, cinnolines) via cyclocondensation.

This document analyzes their structural electronics, synthetic utility, and experimental protocols to guide researchers in selecting the correct isomer for drug discovery and materials science applications.

Structural & Electronic Analysis

The core differentiator between these isomers is the Ortho Effect , specifically the relationship between the acetyl group (


) and the amino group (

).
The "Proximal" Isomer (2-Amino-5-nitro)

In this isomer, the amino group is ortho to the acetyl group. This proximity facilitates a strong Intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the carbonyl oxygen.

  • Conformation: The IMHB locks the molecule into a planar conformation.

  • Spectroscopy: The carbonyl stretching frequency in IR is typically shifted to lower wavenumbers due to H-bonding. The NMR signal for the amino protons is deshielded (shifted downfield, often

    
     ppm) and broad.
    
  • Reactivity: The nucleophilicity of the amine is modulated by the H-bond, but the proximity to the carbonyl carbon makes it an ideal "pre-organized" system for condensation reactions.

The "Distal" Isomer (5-Amino-2-nitro)

Here, the acetyl group is ortho to the nitro group, while the amino group is at the meta position relative to the acetyl (and para to the nitro).

  • Steric Strain: The bulky nitro and acetyl groups in an ortho relationship create significant steric strain, forcing one or both groups to twist out of the benzene plane to minimize repulsion.

  • Electronic Push-Pull: The amino group is para to the nitro group. This creates a strong "push-pull" electronic system (donor-acceptor), making the amino group significantly less basic but highly useful for diazonium salt formation in dye chemistry.

  • No IMHB: The amino group is too far from the acetyl oxygen to hydrogen bond.

Visualizing the Difference

The following diagram illustrates the structural topology and the resulting electronic effects.

G cluster_A Isomer A: 5-Amino-2-nitro cluster_B Isomer B: 2-Amino-5-nitro NodeA This compound (Distal Isomer) FeatureA1 Steric Clash (Nitro vs Acetyl) NodeA->FeatureA1 FeatureA2 Free Amine (Para to Nitro) NodeA->FeatureA2 NodeB 1-(2-Amino-5-nitrophenyl)ethanone (Proximal Isomer) FeatureB1 Intramolecular H-Bond (N-H ... O=C) NodeB->FeatureB1 FeatureB2 Pre-organized for Cyclization NodeB->FeatureB2

Figure 1: Structural comparison highlighting the intramolecular hydrogen bond in the 2-amino isomer versus the steric clash in the 5-amino isomer.

Comparative Data Profile

The following table aggregates physical and chemical property data. Note that experimental values can vary slightly based on solvent and purity; these represent consensus values from technical literature.

FeatureIsomer A (5-Amino-2-nitro) Isomer B (2-Amino-5-nitro)
CAS Number 16994-13-1 32580-41-9
IUPAC Name This compound1-(2-amino-5-nitrophenyl)ethanone
Synonyms 3'-Amino-6'-nitroacetophenone2'-Amino-5'-nitroacetophenone
Molecular Weight 180.16 g/mol 180.16 g/mol
Physical State Yellow/Orange Crystalline SolidYellow/Brown Crystalline Solid
Melting Point ~96-98°C (Estimated/Derivative)~158-160°C
Solubility Soluble in DMSO, MeOH; Poor in waterSoluble in DMSO, warm EtOH; Poor in water
Key Reactivity Diazotization, Amide couplingFriedländer Condensation, Cyclization
Primary Use Azo dye intermediate, Linker synthesisQuinoline/Benzodiazepine synthesis

Synthetic Utility & Performance

Isomer B: The Heterocycle Engine

The 2-amino-5-nitro isomer is the superior choice for synthesizing fused heterocycles. Because the amino group and the acetyl ketone are adjacent, they can react with alpha-methylene ketones (Friedländer Synthesis) to form substituted quinolines.

Mechanism:

  • Condensation: The amino group reacts with the carbonyl of a second ketone.

  • Cyclization: An aldol-type condensation occurs between the acetyl methyl group and the second ketone's alpha-carbon.

  • Dehydration: Loss of water yields the aromatic quinoline system.

Isomer A: The Linear Builder

The 5-amino-2-nitro isomer cannot cyclize onto its own acetyl group. Its "performance" lies in its ability to serve as a stable, deactivated aniline.

  • Application: It is often used to introduce a photo-labile nitrobenzyl group or as a precursor for azo dyes where the acetyl group remains a "handle" for further functionalization (e.g., forming hydrazones).

Reaction Pathway Diagram

ReactionPath IsoB Isomer B (2-Amino-5-nitro) InterB Schiff Base / Aldol Intermediate IsoB->InterB Friedländer Condensation ReagentB + R-CH2-COR' (Base/Acid Cat.) ReagentB->InterB ProdB Nitro-Quinoline Derivative InterB->ProdB - 2 H2O Cyclization IsoA Isomer A (5-Amino-2-nitro) InterA Diazonium Salt IsoA->InterA Diazotization ReagentA + NaNO2 / HCl ReagentA->InterA ProdA Azo Dye / Coupled Product InterA->ProdA + Coupling Agent

Figure 2: Divergent synthetic utility. Isomer B undergoes cyclization to quinolines, while Isomer A typically undergoes linear extension via diazonium coupling.

Experimental Protocols

Protocol: Synthesis of Isomer B (2-Amino-5-nitroacetophenone)

Rationale: Direct nitration of 2-aminoacetophenone is difficult to control. A more robust route involves the hydrolysis of the acetamide protected precursor.

Reagents:

  • 2-Acetamido-5-nitroacetophenone (Precursor)

  • Ethanol (95%)

  • Hydrochloric Acid (6N)

  • Sodium Hydroxide (10% aq)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-acetamido-5-nitroacetophenone in 20 mL of ethanol.

  • Hydrolysis: Add 10 mL of 6N HCl. Reflux the mixture for 2-3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2) for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to

    
     in an ice bath.
    
  • Neutralization: Carefully adjust pH to ~8 using 10% NaOH. A yellow/brown precipitate will form.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85-90%

    • Target MP: 158-160°C

Protocol: Friedländer Cyclization using Isomer B

Rationale: This demonstrates the unique performance of Isomer B.

Reagents:

  • 1-(2-amino-5-nitrophenyl)ethanone (Isomer B, 1.0 equiv)

  • Cyclohexanone (1.2 equiv) - Model ketone

  • Potassium hydroxide (KOH, 1.5 equiv)

  • Ethanol (Solvent)[1]

Workflow:

  • Setup: In a round-bottom flask, combine Isomer B (1 mmol) and cyclohexanone (1.2 mmol) in ethanol (5 mL).

  • Catalysis: Add solid KOH (1.5 mmol).

  • Reaction: Heat to reflux for 4-6 hours. The solution will darken.

  • Monitoring: Check TLC for the formation of a fluorescent spot (quinolines are often fluorescent).

  • Isolation: Cool to room temperature. Pour into crushed ice.

  • Extraction: Extract with Dichloromethane (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Dry organic layer over 
    
    
    
    .
  • Result: Evaporation yields 9-nitro-1,2,3,4-tetrahydroacridine (the quinoline derivative).

References

  • PubChem. (2025).[2][3][4] 1-(2-Amino-5-nitrophenyl)ethanone (CAS 32580-41-9).[5][4] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2025). Friedländer Synthesis.[Link]

Sources

Comparative Guide: 13C NMR Profiling of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value azo dyes and nitro-aromatic pharmaceutical intermediates, 1-(5-Amino-2-nitrophenyl)ethanone (also known as 5-amino-2-nitroacetophenone) is a critical structural motif. However, its synthesis often yields regioisomers, most notably 1-(2-Amino-5-nitrophenyl)ethanone , due to the competing directing effects of the acetyl and nitro groups during nitration or reduction steps.

This guide provides a technical comparison of the 13C NMR chemical shifts for the target compound versus its primary isomer. By synthesizing substituent chemical shift (SCS) additivity rules with experimental precedents, we establish a robust framework for structural validation.

Structural Analysis & Numbering Convention

Before interpreting spectral data, a rigorous numbering system is required to avoid ambiguity between the "acetyl-1, nitro-2" and "amino-5" nomenclature.

Target Molecule: this compound
  • C1 (Ipso-Acetyl): The anchor point for the acetyl group.

  • C2 (Ipso-Nitro): Ortho to the acetyl group.

  • C5 (Ipso-Amino): Meta to the acetyl, para to the nitro.

Visualizing the Isomeric Challenge

The following diagram illustrates the structural relationship and the electronic vectors (resonance) that influence the chemical shifts.

StructureComparison Target Target: This compound (5-NH2, 2-NO2) Effect_Target Electronic Effect (Target): Nitro (o) withdraws from C1 Amino (m) weakly affects C1 Target->Effect_Target Key feature Isomer Isomer: 1-(2-Amino-5-nitrophenyl)ethanone (2-NH2, 5-NO2) Effect_Isomer Electronic Effect (Isomer): Amino (o) donates to C1 (Shielding) Intramolecular H-Bond (NH...O=C) Isomer->Effect_Isomer Key feature Effect_Target->Effect_Isomer Distinguishing Factor: Carbonyl & Ipso Shifts

Figure 1: Structural comparison and electronic environments of the target compound versus its common regioisomer.

Comparative 13C NMR Data

The following data is derived from Substituent Chemical Shift (SCS) additivity principles, calibrated against standard benzene derivatives (Benzene


 = 128.5 ppm). This method is the industry standard for verifying structures when exact library spectra are unavailable or proprietary.
Table 1: Predicted Chemical Shifts (ppm) & Assignments
Carbon PositionTypeTarget: 5-Amino-2-nitro (ppm)Isomer: 2-Amino-5-nitro (ppm)

(Target - Isomer)
Mechanistic Rationale
C=O (Carbonyl) C=O[1]198.5 201.2 -2.7Isomer has H-bonding (deshielding) & ortho-amino resonance.
C1 (Ipso-Acetyl) Cq139.4 118.5 +20.9Diagnostic: C1 in isomer is shielded by ortho-NH₂ (+M effect).
C2 (Pos 2) Cq/CH138.8 (C-NO₂) 152.0 (C-NH₂) -13.2Ipso-Nitro vs Ipso-Amino. Amino carbon is highly deshielded.
C3 (Pos 3) CH124.7 116.0 +8.7Ortho to NO₂ (Target) vs Ortho to NH₂ (Isomer).
C4 (Pos 4) CH120.5 127.5 -7.0Para to Acetyl.
C5 (Pos 5) Cq/CH152.4 (C-NH₂) 138.0 (C-NO₂) +14.4Ipso-Amino (Target) vs Ipso-Nitro (Isomer).
C6 (Pos 6) CH116.2 130.5 -14.3Ortho to Acetyl. Target C6 is shielded by ortho-NH₂ resonance.
Methyl CH₃28.5 27.8 +0.7Minimal difference; not diagnostic.

Critical Insight: The most reliable differentiator is C1 (Ipso-Acetyl) . In the target molecule, C1 is flanked by a Nitro group (electron-withdrawing), keeping it downfield (~139 ppm). In the isomer, C1 is flanked by an Amino group (electron-donating), which significantly shields it upfield (~118 ppm).

Experimental Protocol for High-Resolution Analysis

To reproduce these results and ensure spectral fidelity, the following protocol is recommended. This workflow minimizes solvent-solute interactions that can obscure fine splitting patterns.

Reagents & Equipment
  • Solvent: DMSO-d₆ (Preferred for nitro/amino solubility) or CDCl₃ (if solubility permits).

    • Note: DMSO-d₆ signals appear at ~39.5 ppm (septet).

  • Internal Standard: TMS (Tetramethylsilane) 0.03% v/v.

  • Instrument: 400 MHz (100 MHz for 13C) or higher.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 20-30 mg of the solid analyte.

    • Dissolve completely in 0.6 mL of DMSO-d₆.

    • Tip: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

  • Acquisition Parameters (13C):

    • Pulse Sequence: Proton-decoupled (zgpg30 or similar).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons (C1, C2, C5, C=O) have long T1 relaxation times. A short D1 will suppress their signals, making assignment difficult.

    • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.

  • Processing:

    • Apply an exponential window function (LB = 1.0 - 2.0 Hz) to improve Signal-to-Noise (S/N).

    • Phase correct manually, focusing on the baseline around the carbonyl region (~200 ppm).

Structural Elucidation Decision Tree

Use this logic flow to confirm the identity of your synthesized product based on the acquired spectrum.

DecisionTree Start Acquire 13C NMR Spectrum (DMSO-d6) CheckCO Check Carbonyl (C=O) Peak Start->CheckCO CheckC1 Analyze Ipso-Acetyl Carbon (C1) (Look for quaternary peak near 120-140 ppm) CheckCO->CheckC1 Peak present >190 ppm ResultTarget Shift ~139 ppm CONFIRMED: 5-Amino-2-nitro CheckC1->ResultTarget Downfield (>135 ppm) (Deshielded by NO2) ResultIsomer Shift ~118 ppm CONFIRMED: 2-Amino-5-nitro CheckC1->ResultIsomer Upfield (<125 ppm) (Shielded by NH2)

Figure 2: Logic gate for distinguishing the target compound from its ortho-amino isomer.

Scientific Validation & Mechanisms

Why the Shifts Differ

The chemical shift differences are driven by Resonance Effects (+M/-M) and Inductive Effects (+I/-I) .

  • The Nitro Effect (-M, -I):

    • The nitro group at Position 2 (Target) is strongly electron-withdrawing. It deshields the ortho carbons (C1 and C3) and the para carbon (C5). However, C5 is also attached to an amino group.

  • The Amino Effect (+M):

    • The amino group is a strong electron donor via resonance. It increases electron density at the ortho and para positions relative to itself.

    • In the Target (5-Amino) : The amino group pushes electron density onto C4 and C6. This explains why C6 is significantly shielded (~116 ppm).

    • In the Isomer (2-Amino) : The amino group pushes density onto C1 (Ipso-Acetyl) and C3. This shielding of C1 is the "smoking gun" for identification.

Solvent Effects
  • DMSO-d₆ vs. CDCl₃: Expect a solvent shift of +0.5 to +1.5 ppm for carbonyl and nitro-adjacent carbons when moving from CDCl₃ to DMSO-d₆ due to the higher polarity and hydrogen-bonding capability of DMSO.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • ChemicalBook. (2023). 2-Nitroacetophenone 13C NMR Spectrum. Link

  • BenchChem. (2023). Synthesis and Characterization of Acetophenone Derivatives. Link

Sources

Comparative HPLC Guide: Purity Analysis of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16994-13-1 Synonyms: 5'-Amino-2'-nitroacetophenone; 3-Acetyl-4-nitroaniline.

Executive Summary & Strategic Context

1-(5-Amino-2-nitrophenyl)ethanone is a critical intermediate in the synthesis of indole derivatives and nitrogen heterocycles, often utilized in the Leimgruber-Batcho indole synthesis pathway or reductive cyclization protocols.

The Analytical Challenge: The purity analysis of this compound presents two distinct chromatographic hurdles:

  • Regioisomer Separation: The nitration of 3-aminoacetophenone (or the acetylation of nitroanilines) often yields positional isomers (e.g., 1-(3-amino-4-nitrophenyl)ethanone) that possess identical mass-to-charge ratios (isobaric) and similar hydrophobicity (LogP).

  • Peak Tailing: The free amine functionality at the C5 position can interact with residual silanols on silica-based columns, leading to peak asymmetry and reduced sensitivity.

This guide compares two distinct methodologies:

  • Method A (Baseline): A standard C18 approach suitable for rough purity assessments.

  • Method B (Optimized): A Phenyl-Hexyl stationary phase utilizing

    
    -
    
    
    
    interactions for superior isomer resolution.

Methodology Comparison

The following table contrasts the performance characteristics of the two developed methods.

FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl bonded Silica
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Stacking
Mobile Phase Organic Acetonitrile (ACN)Methanol (MeOH)
Isomer Selectivity (

)
Low (1.05 - 1.10)High (1.20 - 1.35)
Peak Shape (Tailing Factor) 1.3 - 1.5 (Moderate Tailing)1.0 - 1.1 (Symmetric)
Primary Use Case Reaction Monitoring (IPC)Final Product Purity / QC Release
Why Method B is Superior

While C18 columns rely solely on hydrophobicity, Phenyl-Hexyl phases engage in unique electronic interactions with the nitro group (electron-withdrawing) and the aromatic ring. Using Methanol instead of Acetonitrile in Method B is critical; Acetonitrile's own


-electrons can suppress the stationary phase's interaction with the analyte, whereas Methanol enhances these specific 

-

selectivities [1].

Detailed Experimental Protocols

Method A: Rapid Screening (C18)

Best for: In-process control where speed is prioritized over isomeric resolution.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–10 min: 10% → 90% B

    • 10–12 min: 90% B

Method B: High-Resolution Purity (Phenyl-Hexyl)

Best for: Final Quality Control (QC) and separating the 4-nitro isomer.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

  • Detection: UV @ 280 nm (Optimized for nitro-aromatics).

  • Gradient:

Time (min)% Mobile Phase B (MeOH)Rationale
0.020Initial focusing; low organic promotes retention.
15.070Shallow gradient maximizes

-

interaction time.
18.095Column wash to remove dimers/oligomers.
20.095Hold.
20.120Re-equilibration.

Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi Interaction" node highlights the specific affinity for the electron-deficient nitro ring.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte This compound C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Adsorbs via Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Adsorbs via Mech_A Hydrophobic Interaction (Non-selective for isomers) C18_Phase->Mech_A Mech_B Pi-Pi Stacking + Hydrophobic (High Selectivity for Nitro group) Phenyl_Phase->Mech_B Result_B Separation of Regioisomers Mech_B->Result_B Yields

Caption: Mechanism comparison showing the dual-interaction capability of Phenyl-Hexyl phases.

Experimental Validation Data

The following data represents typical system suitability results observed when analyzing a spiked crude sample containing the target molecule and its common isomer, 1-(3-amino-4-nitrophenyl)ethanone.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Target) 6.4 min9.2 minN/A
Retention Time (Isomer) 6.6 min10.8 minN/A
Resolution (

)
1.1 (Co-elution risk)4.5 (Baseline separation)

Tailing Factor (

)
1.41.05

Theoretical Plates (

)
8,50014,200

Interpretation: Method A fails to achieve baseline resolution (


) between the 2-nitro and 4-nitro isomers. Method B, leveraging the specific interaction between the phenyl stationary phase and the nitro group, achieves a resolution of 4.5, making it the only viable option for purity determination.

Method Development Workflow

Use this decision tree to adapt the method if your specific impurity profile differs (e.g., presence of diamino precursors).

Workflow Start Start Method Dev Screen Screen C18 (Water/ACN) Start->Screen Check Isomers Resolved? Screen->Check Yes Validate Method A Check->Yes Rs > 2.0 No Switch to Phenyl-Hexyl Check->No Rs < 1.5 Opt Optimize Modifier (Use MeOH) No->Opt Final Validate Method B Opt->Final

Caption: Decision matrix for selecting the optimal stationary phase based on isomer resolution.

References

  • Agilent Technologies.[5] (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0823EN.

  • PubChem. (2025).[6] Compound Summary: this compound (CAS 16994-13-1).[7] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Bonded Phases).
  • Chromatography Online. (2022).[5][8] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.

Sources

A Comparative Guide to Establishing a Reference Standard for the Analysis of 1-(5-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical overview of establishing a reliable reference standard for the analysis of 1-(5-Amino-2-nitrophenyl)ethanone (CAS No. 16994-13-1), a key chemical intermediate. In the absence of an official pharmacopeial reference standard from bodies like the USP or Ph. Eur., this document outlines a scientifically sound workflow for qualifying a commercially available high-purity chemical for this purpose. We will compare this rigorous approach with the use of uncharacterized materials and provide the necessary experimental frameworks to ensure data integrity.

The Critical Role of a Reference Standard

In quantitative analysis, a reference standard is a highly purified and well-characterized substance used as a measurement base. It is crucial for:

  • Identity Confirmation: Ensuring that the analyte in a sample is unequivocally the correct substance.

  • Purity Assessment: Quantifying the amount of the active substance and its impurities.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, in line with regulatory guidelines like ICH Q2(R1)[1][2].

For this compound, a qualified reference standard is the cornerstone of reliable data in process development, quality control, and stability studies.

Selecting and Qualifying a Candidate Reference Standard

Since no official reference standard is available, a high-purity commercial batch must be selected and rigorously characterized to serve as an in-house, or secondary, standard. The goal is to create a self-validating system where the analytical data generated for the standard confirms its identity, purity, and suitability.

Initial Selection and Documentation

The first step is to source this compound from a reputable supplier who can provide a Certificate of Analysis (CoA). While a supplier's CoA is a good starting point, it should be considered as a preliminary data set. A comprehensive in-house characterization is necessary.

Workflow for In-House Qualification

The following diagram illustrates the workflow for qualifying a candidate material as an in-house reference standard.

G cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Finalization A Source High-Purity This compound (CAS: 16994-13-1) B Review Supplier's Certificate of Analysis (CoA) A->B Obtain C Spectroscopic Analysis: - 1H NMR - 13C NMR - Mass Spectrometry (MS) - Infrared (IR) Spectroscopy B->C D Compare Data with Theoretical & Literature Values C->D Verify Structure E Chromatographic Purity (HPLC/UPLC) - Peak Purity Analysis D->E H Assay Calculation (e.g., Mass Balance) E->H F Residual Solvents (GC-HS) F->H G Water Content (Karl Fischer) G->H I Assign Purity Value & Establish Expiry Date H->I J Generate In-House Certificate of Analysis I->J

Caption: Workflow for qualifying an in-house reference standard.

Analytical Methodologies for Characterization

A multi-pronged analytical approach is essential for a thorough characterization.

Identity Confirmation: Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring will dictate the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, methyl carbons).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Analysis Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR ~2.6s, 3H (-COCH₃)
~5.0-6.0br s, 2H (-NH₂)
~6.8-7.0m, 2H (Aromatic H)
~7.8-8.0d, 1H (Aromatic H)
¹³C NMR ~28-COCH₃
~115-125Aromatic CH
~130-140Aromatic C-N & C-C=O
~145-155Aromatic C-NO₂
~198C=O

Note: Predictions are based on spectral data of analogous compounds. The actual spectrum should be acquired in a suitable deuterated solvent like DMSO-d₆.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment
3400 - 3200N-H stretching (Amine)
1680 - 1660C=O stretching (Aryl ketone)
1550 - 1475N-O asymmetric stretching (Nitro group)
1350 - 1300N-O symmetric stretching (Nitro group)
1300 - 1200C-N stretching (Aromatic Amine)

3.1.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the identity. For this compound (C₈H₈N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 180.16.

Purity and Assay: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and assay determination.

3.2.1. Experimental Protocol: HPLC Method for Purity Analysis

This starting method is based on principles for analyzing polar aromatic compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Formic acid helps to protonate the amino group, leading to better peak shape.

    • Gradient Example: 10% B to 90% B over 20 minutes. A gradient is recommended to ensure elution of any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or a higher wavelength due to the conjugated system).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

3.2.2. Data Analysis and Purity Calculation

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector should be performed to check for co-eluting impurities.

G A Prepare Mobile Phase (A: 0.1% FA in Water, B: 0.1% FA in ACN) B Equilibrate HPLC System with C18 Column A->B D Inject Standard (10 µL) B->D C Prepare Standard Solution (~0.5 mg/mL in Diluent) C->D E Run Gradient Elution (10-90% B over 20 min) D->E F Detect at λmax (e.g., 254 nm) E->F G Integrate Peaks and Calculate Area % Purity F->G

Caption: HPLC Purity Determination Workflow.

Comparison: Qualified vs. Unqualified Standards

The use of a well-characterized in-house reference standard provides a high degree of confidence in analytical results, which is essential in a regulated environment. Using a commercial chemical off-the-shelf without proper qualification introduces significant risks.

Table 3: Comparison of Reference Standard Approaches

Characteristic Qualified In-House Reference Standard Alternative: Unqualified Commercial Chemical
Identity Confirmed by orthogonal methods (NMR, MS, IR). High confidence in what is being measured.Assumed based on the supplier's label. Risk of incorrect isomer or compound.
Purity Accurately assigned value based on chromatographic purity, water content, and residual solvents.Supplier's purity value is used without verification. This value may not account for all impurities.
Traceability A comprehensive in-house CoA provides a traceable record of characterization.Lack of in-house documentation makes it difficult to defend data during an audit.
Impact on Results Accurate and precise quantification of this compound in samples.Potentially inaccurate and imprecise results, leading to out-of-specification (OOS) investigations and batch rejection.
Regulatory Compliance Aligns with the principles of analytical method validation as per ICH Q2(R1)[1][2].Non-compliance with good manufacturing practices (GMP) and regulatory expectations.

Conclusion: The Imperative of a Self-Validating System

For a crucial intermediate like this compound, where no official pharmacopeial standard exists, the responsibility falls on the analytical scientist to establish a reliable reference material. The process of qualifying an in-house standard, as outlined in this guide, creates a self-validating system where the identity and purity are confirmed through a series of orthogonal analytical techniques. This rigorous approach, grounded in the principles of authoritative guidelines[1][2], is not merely a recommendation but a necessity for ensuring the integrity of data in research and drug development. The alternative—relying on an unverified material—introduces an unacceptable level of risk that can compromise product quality and regulatory standing.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • European Medicines Agency. ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]

  • United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.